3'-N-Didesmethyl-3'-N-tosyl azithromycin
Description
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Properties
Molecular Formula |
C₄₄H₇₅N₃O₁₅S |
|---|---|
Molecular Weight |
918.14 |
Synonyms |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl_x000B_-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[(4-methylphenyl)sulfonylamino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin
The synthesis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin (also known as Azithromycin Impurity Q) is a specialized multi-step process primarily utilized in pharmaceutical impurity profiling and the development of reference standards. This compound represents a derivative where the dimethylamino group at the 3' position of the desosamine sugar is fully demethylated to a primary amine and subsequently sulfonated with a tosyl group.
This guide details the retrosynthetic logic, experimental protocols, and critical process parameters required to isolate this specific target.
Retrosynthetic Analysis & Strategy
The synthesis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin poses a specific challenge: the controlled removal of two methyl groups from a tertiary amine (the 3'-dimethylamino group of Azithromycin) without degrading the sensitive 15-membered macrocyclic lactone or the glycosidic bonds.
The pathway follows a Stepwise Oxidative Demethylation strategy:
-
Primary Demethylation: Conversion of Azithromycin (tertiary amine) to 3'-N-Demethyl azithromycin (secondary amine) using a radical-mediated iodine oxidation.
-
Secondary Demethylation: Conversion of the secondary amine to 3'-N-Didesmethyl azithromycin (primary amine, "Aminoazithromycin") using stronger oxidative conditions (Iodine/Methoxide).
-
Selective Tosylation: Chemoselective N-sulfonylation of the primary amine using p-Toluenesulfonyl chloride (TsCl).
Reaction Pathway Diagram
The following flowchart illustrates the chemical transformation sequence.
Figure 1: Stepwise synthesis pathway from Azithromycin to Impurity Q.
Experimental Protocols
Step 1: Synthesis of 3'-N-Demethyl Azithromycin
The first methyl group is removed using an iodine-mediated reaction buffered with sodium acetate. This reaction exploits the susceptibility of the N-methyl group to radical oxidation.
-
Reagents: Azithromycin (API grade), Iodine (
), Sodium Acetate (NaOAc), Methanol/Water. -
Mechanism: Formation of an N-iodo intermediate followed by elimination to an iminium ion and subsequent hydrolysis.
Protocol:
-
Dissolve 10.0 g (13.3 mmol) of Azithromycin in 100 mL of Methanol.
-
Add 5.5 g (67 mmol) of Sodium Acetate and 3.4 g (13.3 mmol) of Iodine.
-
Irradiate the mixture with visible light (500W halogen lamp or equivalent LED source) while maintaining temperature at 45–50°C for 4–6 hours.
-
Monitor: Check reaction progress via TLC (DCM:MeOH:NH4OH, 90:10:1) or HPLC.[1][2]
-
Workup: Quench with aqueous Sodium Thiosulfate (
) to remove excess iodine. Adjust pH to 9.0–10.0 with NaOH. -
Extract with Chloroform or DCM. Dry over
and concentrate. -
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to yield 3'-N-Demethyl azithromycin.
Step 2: Synthesis of 3'-N-Didesmethyl Azithromycin (Aminoazithromycin)
Removing the second methyl group from a secondary amine is thermodynamically more difficult and requires stronger basic conditions during the iodine oxidation to facilitate the elimination.
-
Reagents: 3'-N-Demethyl azithromycin, Iodine, Sodium Methoxide (NaOMe).[3][4]
-
Critical Control: Temperature control is vital to prevent lactone hydrolysis.
Protocol:
-
Dissolve 5.0 g of 3'-N-Demethyl azithromycin in 50 mL of dry Methanol.
-
Cool the solution to 0–5°C .
-
Add 6.5 mL of Sodium Methoxide (30% in MeOH) followed by 8.5 g of Iodine (added portion-wise to control exotherm).
-
Stir at 0–5°C for 2 hours.
-
Quench: Pour the reaction mixture into a chilled solution of aqueous Sodium Thiosulfate and dilute Ammonium Hydroxide.
-
Extraction: Extract the aqueous phase (pH ~10) with Chloroform (
mL). -
Isolation: Wash combined organics with brine, dry over
, and evaporate. -
Product: The residue is crude 3'-N-Didesmethyl azithromycin (Aminoazithromycin). Purity can be upgraded by precipitation from acetone/hexane.
Step 3: Synthesis of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin
The final step involves the nucleophilic attack of the primary amine on the sulfonyl chloride.
-
Reagents: Aminoazithromycin, p-Toluenesulfonyl Chloride (TsCl), Triethylamine (
), Dichloromethane (DCM). -
Stoichiometry: Use a slight excess of TsCl (1.1 eq) to ensure conversion, but avoid large excesses to prevent bis-tosylation.
Protocol:
-
Dissolve 1.0 g (1.37 mmol) of Aminoazithromycin in 15 mL of dry DCM.
-
Add 0.3 mL (2.1 mmol) of Triethylamine and cool to 0°C .
-
Add 0.29 g (1.5 mmol) of p-Toluenesulfonyl Chloride slowly.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Monitor: HPLC should show the disappearance of the amine peak and formation of the sulfonamide.
-
Workup: Wash with saturated
solution, followed by water. -
Purification: Purify via flash chromatography (Silica gel, Gradient elution: Chloroform
5% MeOH/Chloroform). -
Final Form: Isolate as a white crystalline solid or amorphous powder.
Quantitative Data & Process Parameters
The following table summarizes the critical parameters for each stage of the synthesis.
| Stage | Key Reagent | Temp (°C) | Time (h) | Typical Yield | Critical Quality Attribute (CQA) |
| Demethylation 1 | 45–50 | 4–6 | 75–85% | Residual Azithromycin < 2% | |
| Demethylation 2 | 0–5 | 2–3 | 60–70% | Absence of lactone hydrolysis | |
| Tosylation | TsCl / | 0 | 3 | 80–90% | Control of bis-tosyl impurity |
Characterization & Validation
To ensure the integrity of the synthesized standard, the following analytical signatures must be verified:
-
Mass Spectrometry (LC-MS):
-
Molecular Formula:
[5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Weight: ~918.15 Da
-
Expected Ion:
at m/z ~918.5.
-
-
NMR Spectroscopy (
):-
Disappearance of the
singlet (approx. 2.3 ppm). -
Appearance of aromatic protons for the Tosyl group (two doublets approx. 7.3 and 7.8 ppm).
-
Appearance of the aromatic methyl group singlet (approx. 2.4 ppm).
-
-
HPLC Purity:
-
Target purity > 95% (Area %) for use as a reference standard.
-
References
-
Azithromycin Impurity Q Structure & Data. National Institutes of Health (NIH) - PubChem. Available at: [Link]
- Derivatives of Azithromycin (Synthesis of Aminoazithromycin). Google Patents (EP1622922A2).
-
Synthesis of 3'-N-Demethyl Azithromycin. ResearchGate (Improvement in synthesis of 3'-N-demethylazithromycin). Available at: [Link]
Sources
Technical Guide: Chemical Properties of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin
[1][2][3]
Executive Summary & Chemical Identity
3'-N-Didesmethyl-3'-N-tosyl Azithromycin is a semi-synthetic macrolide derivative.[1][2] It serves primarily as a Pharmaceutical Reference Standard for tracking process-related impurities during the synthesis of Azithromycin. It represents a modification at the 3'-amino position of the desosamine sugar, where the natural dimethylamine is replaced by a sulfonamide moiety.[1][2]
Chemical Identity Table
| Property | Detail |
| Common Name | 3'-N-Didesmethyl-3'-N-tosyl Azithromycin |
| Pharmacopeial Designation | Azithromycin Impurity Q (EP) |
| Chemical Name (IUPAC) | N-{4-[(2S,3R,4S,6R)-2-{[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy}-3-hydroxy-6-methyloxan-4-yl]sulfamoyl}phenyl]acetamide |
| CAS Number | 2095879-65-3 |
| Molecular Formula | C₄₄H₇₅N₃O₁₅S |
| Molecular Weight | 918.14 g/mol |
| Structural Class | 15-membered Azalide Macrolide |
Physicochemical Profile
The introduction of the sulfonyl group significantly alters the physicochemical behavior of the molecule compared to the parent Azithromycin.[2]
Solubility and Lipophilicity[1][2]
-
Lipophilicity Shift: The replacement of the basic 3'-dimethylamino group (pKa ~9.[1][2]5) with a sulfonamide moiety (pKa ~10-11 for the amide N, but neutral at physiological pH) drastically reduces the basicity of the desosamine sugar.[1][2]
-
Solubility Profile:
-
Partition Coefficient (LogP): Predicted to be higher than Azithromycin due to the addition of the aromatic phenyl ring and the loss of the ionizable amine center.[1][2]
Stability and Reactivity[1][2]
-
Acid Stability: Like Azithromycin (and unlike Erythromycin), the 15-membered azalide ring lacks the ketone at C9, preventing the formation of the internal hemiketal (spiroketal) degradation product in acidic conditions.[1][2]
-
Sulfonamide Stability: The 3'-N-sulfonyl bond is chemically robust.[1] It resists hydrolysis under standard acidic or basic conditions, making this impurity a stable "terminal" product if formed during synthesis.[1][2]
Synthetic Pathways & Formation Mechanism
This compound is rarely a natural degradant; it is typically formed via side reactions during the synthesis of modified macrolides or intentionally synthesized as a reference standard.[2]
Mechanism of Formation
The synthesis involves two key steps:
-
N-Demethylation: Removal of the methyl groups from the 3'-nitrogen of Azithromycin (or its precursors) to generate the primary amine (3'-didesmethyl azithromycin).[1][2][3]
-
N-Sulfonylation: Reaction of the primary amine with a sulfonyl chloride reagent (e.g., N-acetylsulfanilyl chloride).[1][2]
Visualization of Synthesis Logic
The following diagram illustrates the transformation from Azithromycin to the N-tosyl/sulfonyl derivative.
Caption: Synthetic pathway converting Azithromycin to its 3'-N-sulfonyl derivative via demethylation and nucleophilic attack.
Analytical Characterization
Accurate identification of this impurity requires specific analytical techniques to distinguish it from other "N-demethyl" species.
Mass Spectrometry (LC-MS/MS)
-
Fragmentation Pattern:
-
Loss of Cladinose: A characteristic neutral loss of the cladinose sugar (C₈H₁₄O₄, ~158 Da) is observed, similar to Azithromycin.[1][2]
-
Desosamine Fragment: The modified desosamine fragment (containing the sulfonamide) produces a unique diagnostic ion distinct from the standard dimethylamine desosamine (m/z 158).[1][2]
-
Nuclear Magnetic Resonance (¹H-NMR)
-
Disappearance of N-Me Signals: The strong singlet at ~2.3 ppm (corresponding to the 6 protons of the -N(CH₃)₂ group in Azithromycin) is absent .[1][2]
-
Appearance of Aromatic Protons: New signals appear in the aromatic region (7.0–8.0 ppm) corresponding to the phenyl ring of the sulfonyl group.[1][2]
-
Desosamine Protons: The H-3' proton shifts downfield due to the electron-withdrawing nature of the sulfonamide group.
Experimental Protocols
Protocol: HPLC Analysis of Azithromycin Impurities
This method separates the 3'-N-tosyl derivative from Azithromycin and other polar impurities.
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 250 x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 8.0).
-
Gradient:
-
0-25 min: 50% B to 70% B.
-
25-40 min: Hold 70% B.
-
-
Detection: UV at 210 nm (Azithromycin lacks strong chromophores; low UV is required).[1][2]
-
Temperature: 60°C (High temperature improves peak shape for macrolides).[1][2]
Self-Validating Step: Ensure resolution (Rs) > 2.0 between Azithromycin and the 3'-N-tosyl peak.[1][2] The tosyl derivative, being more hydrophobic, will elute after Azithromycin.[1][2]
Protocol: Synthesis (Lab Scale)
Note: This protocol outlines the sulfonylation of the intermediate 3'-didesmethyl azithromycin.
-
Preparation: Dissolve 1.0 eq of 3'-didesmethyl azithromycin in dry Dichloromethane (DCM).
-
Base Addition: Add 2.0 eq of Triethylamine (TEA) to scavenge HCl generated during the reaction.
-
Sulfonylation: Cool to 0°C. Dropwise add 1.1 eq of p-acetylaminobenzenesulfonyl chloride (or p-toluenesulfonyl chloride if targeting the literal tosyl analog) dissolved in DCM.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (SiO₂, MeOH:DCM 1:9).[1][2]
-
Workup: Wash with saturated NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography on Silica Gel (Eluent: DCM -> 5% MeOH/DCM).
References
-
LGC Standards. (2024). 3'-N-Didesmethyl-3'-N-tosyl Azithromycin - Product Data Sheet. Retrieved from
-
European Pharmacopoeia (Ph.[1][2] Eur.). Azithromycin Monograph 01/2017:1484.[1][2] (Defines Impurity Q structure and limits).
-
Toronto Research Chemicals. 3'-N-Didesmethyl-3'-N-tosyl Azithromycin. Retrieved from [1][2]
-
PubChem. (2024).[1][2] Compound Summary: 3'-N-Didesmethyl-3'-N-tosyl azithromycin (CID 139025245).[1][2][4] Retrieved from [1][2]
-
Mencarelli, P., et al. (2016).[1][2] Synthesis and antibacterial activity of novel 3-O-descladinosylazithromycin derivatives. Bioorganic & Medicinal Chemistry Letters. (Context on desosamine modifications).
Sources
- 1. 3’-N-Didesmethyl-3’-N-tosyl Azithromycin, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3'-N-Didesmethyl-3'-N-tosyl azithromycin | C44H75N3O15S | CID 139025245 - PubChem [pubchem.ncbi.nlm.nih.gov]
3'-N-Didesmethyl-3'-N-tosyl azithromycin mechanism of action
The following technical guide details the structural characterization, chemical formation, and mechanistic profile of 3'-N-Didesmethyl-3'-N-tosyl azithromycin (also identified in specific contexts as the N-acetylsulfanilyl derivative).
This guide addresses the compound primarily as a critical synthetic impurity and structural probe , analyzing why this specific modification abolishes the canonical macrolide mechanism of action.
Mechanisms of Formation, Structural Inactivation, and Analytical Profiling[1][2]
Executive Summary & Compound Identity
3'-N-Didesmethyl-3'-N-tosyl azithromycin is a semi-synthetic derivative of the azalide antibiotic azithromycin.[1][2] It represents a specific structural modification where the dimethylamino group of the desosamine sugar is de-alkylated and subsequently protected or reacted with a sulfonyl group.
In pharmaceutical development, this compound serves two primary roles:
-
Impurity Reference Standard: It acts as a critical marker for monitoring side reactions during the synthesis of azithromycin, particularly when sulfonyl chlorides (e.g., tosyl chloride) are used in precursor steps (Beckmann rearrangement) and inadvertently react with unprotected amines.[1][2]
-
Negative Control (SAR Probe): It demonstrates the absolute necessity of the basic 3'-tertiary amine for ribosomal binding, serving as a textbook example of "loss-of-function" in Structure-Activity Relationship (SAR) studies.[1][2]
Chemical Identity Verification:
-
Common Name: 3'-N-Didesmethyl-3'-N-tosyl azithromycin[1][2][3][4][5]
-
Chemical Nomenclature: 3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-didesmethylazithromycin (Note: Commercial catalogs often use "Tosyl" loosely to refer to the p-substituted sulfonyl moiety, even if the substituent is an acetamido group as indicated by the formula C44H75N3O15S).[1][2]
-
Molecular Formula: C44H75N3O15S (Acetamido-variant) or C43H74N2O14S (Pure Tosyl-variant).[1][2] This guide addresses the mechanism applicable to both sulfonamide variants.
Chemical Mechanism of Action: Formation & Synthesis
The presence of this compound typically results from the electrophilic attack of a sulfonyl chloride on the desosamine nitrogen.
2.1. Synthetic Pathway
The formation occurs via a nucleophilic substitution reaction.[2] The 3'-amino group of a desmethyl-azithromycin intermediate acts as the nucleophile, attacking the sulfur of the sulfonyl chloride.
Reaction Scheme (DOT Visualization):
Figure 1: Formation pathway of the N-tosyl derivative via sulfonylation of the primary amine.[1][2]
2.2. Critical Synthetic Insight
In the industrial production of Azithromycin, Tosyl Chloride is frequently used to convert Erythromycin A Oxime to the imino ether (Beckmann rearrangement).[1][2][6] If the reaction conditions are not strictly controlled, or if degradation leads to N-demethylation, the highly reactive Tosyl Chloride will scavenge the free amine, creating this impurity.[1]
Biological Mechanism of Action: The "Anti-Mechanism"
Unlike active macrolides that inhibit protein synthesis, 3'-N-Didesmethyl-3'-N-tosyl azithromycin is biologically inactive .[1][2] Understanding why it fails provides deep insight into the mechanics of effective antibiotics.
3.1. Loss of Ribosomal Binding Affinity
Active macrolides (Erythromycin, Azithromycin) bind to the Peptide Exit Tunnel of the bacterial 23S rRNA (50S subunit).[1][2]
-
Critical Interaction: The protonated tertiary amine (-N(CH3)2) on the desosamine sugar forms a hydrogen bond with the phosphate backbone of Guanine 2505 (G2505) (E. coli numbering) or Adenine 2058 .[1][2]
-
The Failure Mode:
-
Loss of Basicity: The sulfonamide group (pKa ~10) is non-basic at physiological pH.[1][2] It cannot accept a proton and therefore cannot form the essential salt bridge/hydrogen bond with the rRNA.
-
Steric Occlusion: The bulky tosyl/sulfonyl group creates a massive steric clash with the narrow walls of the ribosomal tunnel, physically preventing the drug from docking into the binding pocket.
-
Signaling/Binding Failure Model (DOT Visualization):
Figure 2: Comparative mechanism showing the loss of binding affinity in the N-Tosyl derivative due to steric hindrance and lack of basicity.[1][2]
Experimental Protocols
4.1. Synthesis of Reference Standard
Context: To generate the standard for impurity profiling.
-
Starting Material: Dissolve 1.0 eq of 3'-N-didesmethylazithromycin in dry Dichloromethane (DCM).
-
Base Addition: Add 2.5 eq of Triethylamine (TEA) to scavenge HCl generated during the reaction.
-
Sulfonylation: Cool the solution to 0°C. Add 1.1 eq of p-Toluenesulfonyl chloride (or N-acetylsulfanilyl chloride for the C44 variant) dropwise.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9).[1][2]
-
Workup: Wash with NaHCO3 (sat. aq.) to remove excess acid.[2] Dry organic layer over MgSO4.[2][7]
-
Purification: Silica gel column chromatography. Elute with Chloroform:Methanol (95:5).[1][2]
4.2. Analytical Profiling (HPLC Method)
Context: Detecting this impurity in bulk Azithromycin.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Phosphate Buffer (pH 8.[1][2]0) |
| Mobile Phase B | Acetonitrile : Methanol (20:[1][2]80) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (or electrochemical detection for higher sensitivity) |
| Retention Time | N-Tosyl derivative typically elutes after Azithromycin due to increased lipophilicity (Tosyl group).[1][2] |
Quantitative Data Summary
| Property | Azithromycin (Parent) | 3'-N-Tosyl Azithromycin (Derivative) | Impact |
| Molecular Weight | 749.0 g/mol | ~918.1 g/mol (C44 variant) | Significant increase in bulk.[1][2] |
| pKa (3'-Amine) | ~8.5 (Basic) | N/A (Sulfonamide is neutral/acidic) | Loss of protonation capability.[1][2] |
| LogP (Lipophilicity) | ~3.0 | > 4.5 (Estimated) | Increased hydrophobicity; altered tissue distribution.[1][2] |
| Antibacterial Activity (MIC) | Low (Active) | High (Inactive) | >64 µg/mL (Typical for non-binding macrolides).[1][2] |
References
-
Pliva Pharmaceutical Industry, Inc. (1986).[1][2] Process for the preparation of 10-dihydro-10-deoxo-11-azaerythromycin A. Patent US4517359A.[2] Link
-
Retsema, J., et al. (1987).[1][2] "Spectrum and mode of action of azithromycin (CP-62,993), a new 15-membered-ring macrolide with improved potency against gram-negative organisms."[1][2] Antimicrobial Agents and Chemotherapy, 31(12), 1939-1947.[1][2] Link[1][2]
-
Schlünzen, F., et al. (2001).[1][2] "Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria." Nature, 413, 814–821.[1] (Mechanistic basis for desosamine binding).[1][2] Link[1][2]
-
Toronto Research Chemicals . 3'-N-Didesmethyl-3'-N-tosyl Azithromycin Product Data Sheet. (Structural confirmation of the C44H75N3O15S variant). Link
Sources
- 1. 3’-N-Didesmethyl-3’-N-tosyl Azithromycin, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3'-N-Didesmethyl-3'-N-tosyl azithromycin | C44H75N3O15S | CID 139025245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-N-didesmethyl-3-N-tosyl azithromycin - Amerigo Scientific [amerigoscientific.com]
- 5. 3’-N-Didesmethyl-3’-N-tosyl Azithromycin [lgcstandards.com]
- 6. WO1994026758A1 - Intermediate for azithromycin - Google Patents [patents.google.com]
- 7. CN103880898A - Azithromycin synthesis method - Google Patents [patents.google.com]
Biological Activity & Synthetic Utility of Azithromycin Tosyl Derivatives
Topic: Biological Activity and Synthetic Utility of Azithromycin Tosyl Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of macrolide antibiotic development, Azithromycin Tosyl Derivatives represent a critical chemical pivot point. While Azithromycin (AZM) remains a cornerstone therapy for respiratory and soft tissue infections, the rise of antimicrobial resistance (AMR)—specifically via erm (ribosomal methylation) and mef (efflux pump) genes—necessitates structural modification.
The "Tosyl Derivative" in this context refers primarily to 4''-O-sulfonyl (tosyl) azithromycin , a highly reactive intermediate. It is not typically the final drug candidate due to the reactivity of the sulfonate ester; rather, it is the gateway scaffold that enables the attachment of novel pharmacophores (arylalkylcarbamoyls, triazoles, or heterocyclic amines) at the 4''-cladinose position. These downstream derivatives exhibit significantly enhanced biological activity, often restoring potency against erythromycin-resistant (ER) pathogens by creating secondary binding interactions within the bacterial ribosome.
Chemical Basis: The 4''-O-Tosyl Activation Strategy
Structural Rationale
Azithromycin contains two sugar moieties: desosamine (C5) and cladinose (C3). The 4''-hydroxyl group on the cladinose sugar is a non-essential site for primary ribosomal binding but is spatially positioned to allow extensions into the ribosomal exit tunnel.
-
Problem: The native 4''-OH is a poor leaving group, making direct substitution difficult.
-
Solution: Tosylation (p-toluenesulfonyl chloride) converts the 4''-OH into a potent leaving group (4''-O-Ts), activating the position for nucleophilic attack.
Mechanism of Derivatization
The biological activity of the final molecules is dictated by the nucleophile used to displace the tosyl group.
-
Elimination: Leads to 4''-en-azithromycin (often a side product).
-
Substitution (S_N2): Inversion of configuration allows introduction of:
-
Azides: Precursors for "Click Chemistry" (Triazoles).
-
Amines: Precursors for Carbamates/Amides.
-
Biological Activity of Downstream Derivatives[1][2][3]
The biological value of tosyl-derived azithromycin analogs lies in their ability to overcome resistance mechanisms that render the parent molecule ineffective.
Antibacterial Spectrum & Potency
Derivatives synthesized via the tosyl route (e.g., 4''-carbamates, 4''-triazoles) show a distinct SAR (Structure-Activity Relationship) profile:
| Compound Class | Modification (via Tosyl) | Target Pathogen Focus | Key Biological Insight |
| Parent Azithromycin | None | S. pneumoniae, H. influenzae | Susceptible to erm and mef resistance mechanisms. |
| 4''-Amino-Carbamates | 4''-N-acyl/aryl substitution | ER S. pneumoniae | The side chain interacts with ribosomal proteins L4/L22, bypassing the methylated site. |
| 4''-Triazoles | Click reaction on 4''-N3 | S. aureus (MRSA), S. pyogenes | Heterocyclic rings provide additional π-π stacking interactions in the ribosomal tunnel. |
| Macrocyclic Hybrids | 4''-linked Chloramphenicol | Multi-drug resistant strains | Dual-action mechanism; prevents cross-resistance. |
Mechanism of Action (MoA) Refinement
While parent AZM blocks the peptide exit tunnel at the 50S subunit, tosyl-derived analogs possess "extended reach."
-
Primary Binding: Desosamine/Lactone ring binds to the peptidyl transferase center (PTC).
-
Secondary Binding (The "Tosyl" Contribution): The new moiety at the 4'' position extends further down the tunnel, interacting with domains II and V of the 23S rRNA . This additional anchor point stabilizes the drug-ribosome complex even when the primary site is methylated (Erm resistance).
Experimental Protocols
Protocol A: Synthesis of 4''-O-Tosyl Azithromycin (The Scaffold)
Self-Validating Step: Monitor reaction via TLC (DCM:MeOH:NH3) to ensure complete conversion of starting material before workup.
-
Reagents: Azithromycin dihydrate (1 eq), p-Toluenesulfonyl chloride (TsCl, 4 eq), Pyridine (solvent/base), DMAP (catalytic).
-
Procedure:
-
Dissolve Azithromycin (10 g) in dry Pyridine (50 mL) under N2 atmosphere.
-
Cool to 0°C. Add TsCl portion-wise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 24–48 hours.
-
Checkpoint: TLC should show a new spot (Rf ~0.6) and disappearance of AZM (Rf ~0.4).
-
-
Workup:
-
Pour reaction mixture into ice-water (500 mL). The product will precipitate.
-
Filter the white solid and wash with cold water (3x).
-
Dissolve in DCM, dry over Na2SO4, and evaporate.
-
-
Purification: Recrystallize from Acetone/Hexane or use Silica Gel Column Chromatography (Eluent: DCM/MeOH 20:1).
Protocol B: Nucleophilic Displacement (Creating the Active Drug)
Example: Synthesis of 4''-Azido-Azithromycin (Precursor to Triazoles)
-
Reagents: 4''-O-Tosyl Azithromycin (1 eq), Sodium Azide (NaN3, 5 eq), DMF (solvent).
-
Procedure:
-
Dissolve Tosyl-AZM in DMF. Add NaN3.
-
Heat to 80°C for 12 hours.
-
Validation: IR spectroscopy will show a strong azide stretch at ~2100 cm⁻¹.
-
-
Isolation: Dilute with EtOAc, wash with water/brine to remove DMF/salts. Concentrate to yield the 4''-azido derivative.
Protocol C: MIC Determination (Biological Validation)
-
Method: Broth microdilution (CLSI standards).
-
Strains:
-
S. aureus ATCC 29213 (Control).
-
S. pneumoniae (Erythromycin-Resistant, ermB+).
-
-
Readout: The lowest concentration inhibiting visible growth after 24h incubation at 37°C.
Visualizations
Synthetic Pathway: From Activation to Diversification
This diagram illustrates the causality: Tosylation is the activation energy barrier crossing that enables diverse functionalization.
Caption: Divergent synthesis of bioactive macrolides via the 4''-O-tosyl activated intermediate.
Mechanism of Action: Overcoming Resistance
Visualizing how the new side chains (introduced via tosyl chemistry) bypass resistance.
Caption: Structural logic of tosyl-derived analogs: The 4''-extension bridges to secondary sites (L4/L22), bypassing the methylated primary site.
References
-
Ma, S., et al. (2009). Synthesis and Antibacterial Activity of 4'',11-di-O-arylalkylcarbamoyl Azithromycin Derivatives. Bioorganic & Medicinal Chemistry Letters.[1][2]
-
Wang, Y., et al. (2017). Synthesis and antibacterial activity of novel 4''-O-(1-aralkyl-1,2,3-triazol-4-methyl-carbamoyl) azithromycin analogs.[3] European Journal of Medicinal Chemistry.[4]
-
Li, Y., et al. (2013). Design, synthesis and biological evaluation of azithromycin glycosyl derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters.[1][2]
-
Tejedor, B.F., et al. (2022). Mechanism of action, resistance, synergism, and clinical implications of azithromycin. Journal of Clinical Pharmacy and Therapeutics.
Sources
- 1. Synthesis and antibacterial activity of 4'',11-di-O-arylalkylcarbamoyl azithromycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of azithromycin glycosyl derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of novel 4″-O-(1-aralkyl-1,2,3-triazol-4-methyl-carbamoyl) azithromycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Technical Profile: Azithromycin EP Impurity Q (CAS 2095879-65-3)
The following technical guide details the properties, analytical profile, and regulatory context of CAS number 2095879-65-3, formally identified as Azithromycin EP Impurity Q .
Content Type: Technical Whitepaper Subject: Analytical Characterization, Formation, and Control of Azithromycin EP Impurity Q. Audience: Pharmaceutical Scientists, QC Analysts, and Regulatory Affairs Professionals.[]
Executive Summary
CAS 2095879-65-3 , designated as Azithromycin EP Impurity Q in the European Pharmacopoeia (EP), is a critical process-related impurity and reference standard used in the quality control of Azithromycin API and finished dosage forms.[] Chemically, it is a sulfonamide derivative where the dimethylamino group on the desosamine sugar of Azithromycin has been modified to a 3'-N-{[4-(acetylamino)phenyl]sulfonyl} moiety.[]
Its presence is a key quality attribute (CQA) due to the strict regulatory limits on sulfonamide-related impurities and their potential impact on the safety profile of macrolide antibiotics.[] This guide outlines its physicochemical properties, formation pathways, and validated analytical methodologies for detection.[]
Chemical Identification & Properties
Nomenclature and Structure[1]
-
Chemical Name (IUPAC): N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]sulfamoyl]phenyl]acetamide[][3][6]
-
Synonyms:
Physicochemical Data Table[1]
| Property | Specification |
| Molecular Formula | C₄₄H₇₅N₃O₁₅S |
| Molecular Weight | 918.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; Slightly soluble in Water |
| pKa (Calculated) | ~12.5 (Sulfonamide NH), ~8.5 (Macrolide N) |
| Melting Point | >134°C (Decomposes) |
| UV Max | ~210 nm (End absorption), ~254 nm (Sulfonamide aromatic ring) |
Structural Origin & Formation Pathway[1]
The formation of Impurity Q is distinct from the typical oxidative degradation pathways of Azithromycin. It is a synthetic byproduct likely arising during the modification or protection steps of the desosamine sugar moiety.
Mechanistic Insight
Azithromycin synthesis involves the Beckmann rearrangement of Erythromycin A oxime, often using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) as activating agents.[] Impurity Q arises when a specific contaminant or reagent, likely N-acetylsulfanilyl chloride (or a related sulfonamide precursor), reacts with the 3'-amino position of a desmethyl-azithromycin intermediate.[]
This reaction replaces the standard dimethylamino group [-N(CH3)2] with the [-NH-SO2-Ph-NHAc] group.[]
Formation Diagram (DOT)[1]
Figure 1: Proposed formation pathway of Impurity Q via sulfonylation of a desmethyl intermediate.[]
Analytical Methodology (HPLC-UV/MS)
Detecting Impurity Q requires a robust HPLC method capable of resolving it from the parent peak (Azithromycin) and other related impurities (Impurity E, F, J, etc.).[]
Recommended HPLC Conditions
-
Column: C18 (Octadecylsilyl silica gel), high pH stable (e.g., XBridge C18 or Gemini C18).[]
-
Mobile Phase A: Phosphate Buffer (pH 8.2 - 9.0) or Ammonium Acetate (pH 8.0).[] Note: High pH is required to maintain Azithromycin stability and retention.
-
Mobile Phase B: Acetonitrile : Methanol (75:25 v/v).[]
-
Detection: UV at 210 nm (primary) or 254 nm (specific for sulfonamide moiety).[]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temp: 50°C - 60°C (Elevated temperature improves peak shape for macrolides).[]
Separation Logic & Retention
Impurity Q is significantly more hydrophobic than Azithromycin due to the bulky, non-polar (acetylamino)phenylsulfonyl group replacing the small methyl groups.
-
Relative Retention Time (RRT): Typically elutes after Azithromycin.[]
-
Resolution: Critical separation must be demonstrated between Impurity Q and other late-eluting dimers or degradation products.
Method Workflow Diagram
Figure 2: Analytical workflow for the specific detection of Impurity Q using dual-wavelength HPLC.
Regulatory & Quality Control Context
Pharmacopoeial Status
Impurity Q is listed in the European Pharmacopoeia (EP) monograph for Azithromycin.[2][5] It serves as a "System Suitability" or "Reference Standard" to ensure the chromatographic method is performing correctly.
Acceptance Limits
-
Reporting Threshold: 0.10%
-
Identification Threshold: 0.20%
-
Qualification Threshold: 0.50% (General ICH Q3A/B limits for API/Product).
-
Note: Due to the structural alert (sulfonamide), manufacturers must assess if this impurity carries specific toxicological risks (e.g., hypersensitivity) that might warrant tighter limits than standard impurities.[]
Handling & Stability[1]
-
Storage: -20°C (Long-term). Hygroscopic nature requires storage in desiccated conditions.[]
-
Stability: Stable in neutral to basic media; susceptible to hydrolysis of the acetamide or sulfonamide bond in strong acid/base conditions at high temperatures.
References
-
European Pharmacopoeia Commission. Azithromycin Monograph 01/2017:1480. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Chang, Y., et al. (2015).[][6][13] "Factors Influencing the HPLC Determination for Related Substances of Azithromycin." Journal of Chromatographic Science, 53(7), 1148–1154.[] []
-
United States Pharmacopeia (USP). Azithromycin: USP Reference Standards.[2][11][]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 139025245 (Azithromycin Impurity Q).[][]
Sources
- 2. Azithromycin EP Impurity Q | Azithromycin USP RC - Q | Azithromycin BP Impurity Q - UnitedLab [unitedlab.com.br]
- 3. CAS 2095879-65-3 Azithromycin EP Impurity Q | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. veeprho.com [veeprho.com]
- 7. allmpus.com [allmpus.com]
- 8. Azithromycin EP Impurity Q - SRIRAMCHEM [sriramchem.com]
- 9. testing.chemscene.com [testing.chemscene.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
This guide provides a technical framework for the in vitro evaluation of azithromycin (AZM), its metabolites, impurities, and novel derivatives. It deviates from standard "recipe-style" protocols to focus on the mechanistic rationale required for high-stakes drug development.
Executive Summary: The Macrolide Paradox
Azithromycin (AZM) is a unique 15-membered azalide that exhibits a dual pharmacological profile: potent antimicrobial activity via ribosome inhibition and significant immunomodulatory effects via lysosomal accumulation and signaling pathway interference.
When studying "related compounds"—whether they are synthesis impurities (e.g., Impurity B), metabolic byproducts (e.g., descladinose azithromycin), or novel derivatives—researchers face a paradox. Structural modifications that reduce antimicrobial potency often preserve or enhance immunomodulatory potential. This guide outlines the in vitro screening cascade necessary to disentangle these two distinct biological activities.
Chemical Landscape & Structure-Activity Relationships (SAR)
Understanding the structural core is prerequisite to experimental design. The biological activity of AZM hinges on three moieties:
-
The Lactone Ring (15-membered): Provides the scaffold.
-
Desosamine Sugar (C5): Critical for ribosome binding (hydrogen bonding).
-
Cladinose Sugar (C3): Critical for antimicrobial potency; its loss or modification (as seen in many impurities) drastically reduces antibacterial efficacy but may not affect immunomodulation.
Visualization: Macrolide SAR & Binding Logic
The following diagram illustrates the structural dependencies for AZM's dual activity.
Figure 1: Structural logic of Azithromycin. Note how Impurity B loses antimicrobial activity due to the absence of Cladinose, while N-oxide modifications alter lysosomal trapping.
Antimicrobial Efficacy Profiling
For impurities and metabolites, the primary question is often: Does this compound retain antibiotic activity?
Comparative MIC/MBC Profiling
Standard MIC assays must be adapted to account for the "trailing endpoints" often seen with bacteriostatic macrolides.
Protocol: High-Resolution Microdilution
-
Inoculum: Standardize S. aureus (ATCC 29213) and H. influenzae (ATCC 49247) to
CFU/mL. -
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). Note: For AZM, pH must be strictly controlled (7.2–7.4) as activity decreases significantly at acidic pH.
-
Compound Preparation: Dissolve AZM and impurities (e.g., Impurity B, N-demethyl AZM) in ethanol (stock) then dilute in broth.
-
Incubation: 16–20 hours at 37°C.
-
Readout: Visual turbidity.
Data Summary: Expected Activity Profile
| Compound | Modification | Relative Potency (S. aureus) | Interpretation |
|---|---|---|---|
| Azithromycin | Parent | 100% (MIC ~0.5-1 µg/mL) | Baseline Reference |
| Impurity B | Loss of Cladinose | < 5% (MIC > 64 µg/mL) | Inactive. Cladinose is essential for ribosome affinity. |
| N-demethyl AZM | Loss of Methyl on N | ~50-80% | Active. Modification is distal to binding site. |
| AZM N-Oxide | Oxidation of Amine | < 10% | Weak/Inactive. Charge alteration disrupts binding. |
Mechanism of Action Validation (Ribosome Binding)
If a novel derivative shows high MIC, verify if the mechanism is preserved using a Cell-Free Translation Assay .
-
Method: Use an E. coli S30 extract system coupled with a luciferase reporter.
-
Logic: If the compound inhibits luciferase production (IC50) similar to AZM, it permeates the ribosome. If MIC is high but IC50 is low, the issue is likely efflux or permeability , not target binding.
ADME-Tox & Cellular Pharmacokinetics
The defining feature of AZM is its massive Volume of Distribution (
Lysosomal Trapping Assay (The "Ion Trap")
This assay determines if a related compound mimics AZM's intracellular accumulation.
Mechanism: Basic amines (pKa > 8) cross membranes in neutral form -> Enter acidic lysosome (pH 4.5) -> Become protonated (charged) -> Cannot exit.
Protocol: Flow Cytometric Uptake
-
Cells: J774A.1 Macrophages or A549 Lung Epithelial cells.
-
Treatment: Incubate cells with 10 µM of Compound X vs. AZM for 4 hours.
-
Co-stain: Use LysoTracker Red (lysosome marker).
-
Analysis: Measure Mean Fluorescence Intensity (MFI).
-
High Accumulation: Indicates potential for immunomodulation and phospholipidosis.
-
Low Accumulation: Suggests poor tissue penetration.
-
Cardiotoxicity: hERG Inhibition
Macrolides carry a risk of QT prolongation.[1][2] All related compounds must be screened for hERG channel blockade.
Protocol: Automated Patch Clamp
-
System: QPatch or Patchliner (Whole-cell configuration).
-
Cells: HEK293 stably expressing hERG (Kv11.1).
-
Voltage Protocol: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.
-
Endpoint: Calculate IC50.
-
AZM Reference: IC50 ≈ 200–300 µM (Weak inhibitor).
-
Danger Signal: IC50 < 30 µM indicates high risk.
-
Immunomodulatory Assessment
AZM derivatives are increasingly studied for chronic inflammatory diseases (CF, COPD) where antibiotic activity is actually undesirable (to prevent resistance).
Macrophage Polarization (M1 vs M2)
AZM shifts macrophages from a pro-inflammatory (M1) to a regulatory (M2) phenotype.
Experimental Workflow:
-
Differentiation: THP-1 monocytes + PMA
Macrophages. -
Stimulation: Add LPS (100 ng/mL) to induce M1 state (Cytokine Storm model).
-
Treatment: Add Compound (10 µM) concurrently.
-
Readout (ELISA/qPCR):
-
Pro-inflammatory markers (Inhibited by AZM): IL-6, TNF-α, IL-1β.
-
Anti-inflammatory markers (Induced by AZM): IL-10.
-
Visualization: Screening Decision Tree
How to classify a "Related Compound" based on in vitro data.
Figure 2: Decision matrix for classifying Azithromycin-related compounds.
References
-
Derendorf, H. (2020). "Excessive lysosomal ion-trapping of hydroxychloroquine and azithromycin." International Journal of Antimicrobial Agents. Link
-
Kragol, G., et al. (2022).[3] "Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity."[3] Molecules. Link
-
Parnham, M. J., et al. (2014). "Azithromycin: mechanisms of action and their relevance for clinical applications." Pharmacology & Therapeutics.[4] Link
-
FDA Guidance. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation)." Link
-
BioRxiv Preprint. (2024). "Modifying Azithromycin to Mitigate its Arrest of Autophagy." BioRxiv. Link(Note: Representative citation for N-oxide derivative studies).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel mutation in hERG gene associated with azithromycin-induced acquired long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5″-Epi-Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [In vitro and in vivo antibacterial activities of azithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Quantification & Profiling of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin
The following Application Note and Protocol is designed for the high-performance liquid chromatographic (HPLC) analysis of 3'-N-Didesmethyl-3'-N-tosyl azithromycin , a critical intermediate and potential impurity in the synthesis of Azithromycin.
This guide synthesizes pharmacopeial standards (USP/EP) with specialized adaptations required for the hydrophobic tosyl moiety.
Introduction & Scientific Context
In the semi-synthesis of Azithromycin (often from Erythromycin A oxime), sulfonyl-activation steps are frequently employed. The compound 3'-N-Didesmethyl-3'-N-tosyl azithromycin represents a specific point of divergence. Unlike the parent macrolide, this derivative possesses a tosyl (p-toluenesulfonyl) or related acetylsulfanilyl group attached to the 3'-amine of the desosamine sugar.[1]
Why This Analysis is Challenging
-
Hydrophobicity Shift: The tosyl group introduces a significant hydrophobic aromatic ring, drastically increasing the retention time (RT) compared to Azithromycin on standard C18 columns.
-
Chromophore Differences: While Azithromycin has weak UV absorption (end-absorption at 210 nm), the tosyl group provides a strong UV chromophore (λmax ~254 nm), allowing for dual-wavelength detection strategies to distinguish it from non-aromatic macrolide impurities.[1]
-
Basicity: The sulfonamide linkage reduces the basicity of the 3'-nitrogen compared to the tertiary amine in Azithromycin, altering its interaction with residual silanols.
Analytical Strategy & Mechanism
To ensure robust separation, this protocol utilizes a High-pH Reversed-Phase (RP-HPLC) approach.[1]
-
Stationary Phase: A hybrid-silica C18 column (e.g., Waters XBridge or Phenomenex Gemini) is essential.[1] These columns withstand pH levels up to 12, allowing the use of basic mobile phases.
-
Mobile Phase Chemistry: At pH 9.0–10.0, Azithromycin and its amine impurities exist largely in their non-ionized (free base) forms. This improves peak shape by minimizing secondary silanol interactions and increases the retention of the macrolide core, providing a stable baseline for separating the highly retained tosyl derivative.
Separation Logic Diagram
Figure 1: Mechanistic workflow of the High-pH RP-HPLC separation. The tosyl group's aromaticity drives stronger retention, necessitating a gradient elution.
Detailed Protocol
Equipment & Reagents[1][2][3][4][5]
-
HPLC System: Gradient quaternary pump, Column Oven, Autosampler, PDA/UV Detector.
-
Column: Waters XBridge C18, 250 x 4.6 mm, 5 µm (or equivalent high-pH stable column).
-
Reagents:
Mobile Phase Preparation
The high pH buffer is critical for peak symmetry.
-
Buffer Solution (pH 10.0):
-
Mobile Phase A: Buffer Solution pH 10.0.
-
Mobile Phase B: Acetonitrile : Methanol (75 : 25 v/v).[1]
-
Diluent: Mobile Phase A : Acetonitrile : Methanol (40 : 30 : 30 v/v).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 60°C | Critical: High temperature reduces mobile phase viscosity and improves mass transfer for large macrolide molecules. |
| Injection Vol | 50 µL | High volume needed due to low UV response of the macrolide backbone (if tracking parent). |
| Detection | Ch1: 210 nmCh2: 254 nm | 210 nm: Universal for Azithromycin impurities.254 nm: Selective for Tosyl-Azithromycin (aromatic ring).[1] |
| Run Time | 45 Minutes | Sufficient to elute highly retained hydrophobic impurities.[1] |
Gradient Program
The tosyl derivative is significantly more hydrophobic than Azithromycin. An isocratic run would result in excessive broadening.[1]
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Organic) | Event |
| 0.0 | 50 | 50 | Initial Hold |
| 25.0 | 40 | 60 | Linear Gradient |
| 30.0 | 15 | 85 | Wash Step (Elutes Tosyl-Azi) |
| 35.0 | 15 | 85 | Hold Wash |
| 36.0 | 50 | 50 | Return to Initial |
| 45.0 | 50 | 50 | Re-equilibration |
Experimental Workflow
Standard Preparation
Stock Standard (1.0 mg/mL):
-
Weigh 10 mg of 3'-N-Didesmethyl-3'-N-tosyl azithromycin Reference Standard.[1]
-
Transfer to a 10 mL volumetric flask.
-
Add 5 mL of Acetonitrile (to ensure solubility of the hydrophobic tosyl group).
-
Sonicate for 5 minutes.
-
Dilute to volume with Diluent.[1]
Working Standard (0.01 mg/mL - 1% Level):
-
Pipette 1.0 mL of Stock Standard into a 100 mL volumetric flask.
-
Dilute to volume with Diluent.[1]
Sample Preparation[1][4]
-
Weigh accurately 50 mg of the Azithromycin sample (API or intermediate).
-
Transfer to a 50 mL volumetric flask.
-
Add 20 mL of Diluent and sonicate for 10 minutes (maintain temp < 25°C).
-
Dilute to volume with Diluent.[1]
-
Filter through a 0.22 µm PVDF or Nylon syringe filter (discard first 2 mL).[1]
System Suitability Workflow
Figure 2: System Suitability Decision Tree. Strict adherence ensures data validity.
Acceptance Criteria:
-
Tailing Factor (T): NMT 2.0 for the Tosyl-Azithromycin peak.[1]
-
Precision (%RSD): NMT 5.0% for 5 replicate injections of the Working Standard.
-
Resolution (Rs): NLT 2.0 between Azithromycin peak (if present) and Tosyl-Azithromycin.
Data Analysis & Calculations
Identification[1][5][9][10]
-
Relative Retention Time (RRT):
-
Azithromycin: ~1.00
-
3'-N-Didesmethyl-3'-N-tosyl azithromycin: ~1.8 - 2.2 (Highly dependent on gradient slope).[1]
-
Note: The Tosyl peak will elute significantly later than the main peak.
-
Quantification (External Standard Method)
Calculate the content of the tosyl impurity using the following formula:
[1]Where:
- = Peak area of impurity in Sample.
- = Average peak area of impurity in Working Standard.
- = Concentration of Standard (mg/mL).[1]
- = Concentration of Sample (mg/mL).[1]
- = Potency of the Reference Standard (as a decimal, e.g., 0.995).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Tailing Peak | Secondary silanol interactions.[1] | Ensure Mobile Phase pH is ≥ 9.[1]0. Replace column if >500 injections.[1] Increase Column Temp to 65°C. |
| Retention Time Drift | pH fluctuation in buffer.[1] | Buffer pH is critical.[1][4] Use a calibrated pH meter. Ensure buffer is fresh (prepared daily). |
| Low Sensitivity | Detection wavelength mismatch.[1] | Ensure 254 nm is used for the Tosyl peak if 210 nm is too noisy. The aromatic ring absorbs strongly at 254 nm. |
| Ghost Peaks | Carryover from previous high-conc injection.[1] | Increase the "Wash Step" (85% B) duration in the gradient. Use a needle wash of 50:50 ACN:Water.[3] |
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Azithromycin Monograph 01/2017:1484. (Provides the basis for Impurity Q identification and high-pH mobile phase conditions). [1]
-
United States Pharmacopeia (USP) . Azithromycin: Organic Impurities Procedure. USP-NF <621> Chromatography.[1] (Standardizes the L1 column and phosphate buffer usage). [1]
-
Al-Rimawi, F. (2010).[1][5] Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science. (Validates the use of C18 columns for macrolide separation). [1]
-
PubChem . 3'-N-Didesmethyl-3'-N-tosyl azithromycin (Compound Summary). (Confirming chemical structure and properties).
Sources
- 1. 3'-N-Didesmethyl-3'-N-tosyl azithromycin | C44H75N3O15S | CID 139025245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: Mass Spectrometry Profiling of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin
[1][2]
Executive Summary
The detection and characterization of azithromycin impurities are critical for API release testing. 3'-N-Didesmethyl-3'-N-tosyl azithromycin represents a specific synthetic intermediate or degradation product where the dimethylamine group of the desosamine sugar is modified by a sulfonyl moiety.[1][2] This modification significantly alters the basicity and ionization efficiency compared to the parent molecule, requiring optimized ESI+ parameters. This protocol details the LC-MS/MS workflow for the identification and quantification of this analyte, distinguishing it from the parent azithromycin and other sulfonated impurities.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Detail |
| Common Name | 3'-N-Didesmethyl-3'-N-tosyl Azithromycin (Impurity Q) |
| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[[4-(acetylamino)phenyl]sulfonyl]amino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one |
| CAS Number | 2095879-65-3 |
| Molecular Formula | |
| Exact Mass | 917.4919 Da |
| Molecular Weight | 918.15 g/mol |
| Key Modification | Substitution of 3'-N(CH3)2 with 3'-NH-SO2-Ph-NHAc |
Mass Spectrometry Theory & Fragmentation
Unlike Azithromycin, which fragments primarily to yield the desosamine cation (
Primary Ionization (ESI+)[1][2]
-
Precursor Ion:
[1][2] -
Adducts:
(Common in non-buffered mobile phases)[1][2] -
Doubly Charged:
(Likely due to the macrocyclic amine and the sugar amine).[1][2]
Fragmentation Pathway (MS/MS)[1][2][9]
-
Neutral Loss of Cladinose: The cleavage of the glycosidic bond at position C3 releases the neutral cladinose sugar (-158 Da).
-
Modified Desosamine Ion: Further fragmentation yields the modified desosamine sugar cation.
-
Sulfonyl Moiety: High collision energy may liberate the acetyl-sulfanilyl fragment.
Figure 1: Proposed MS/MS fragmentation pathway for 3'-N-Didesmethyl-3'-N-tosyl azithromycin (Impurity Q).
Experimental Protocol
A. Sample Preparation
Objective: Minimize degradation (acid hydrolysis of cladinose) while ensuring solubility.
-
Stock Solution: Weigh 1.0 mg of reference standard. Dissolve in 1.0 mL of Methanol (LC-MS grade). Concentration: 1000 µg/mL.
-
Working Standard: Dilute Stock 1:100 in Mobile Phase A/B (50:50) to reach 10 µg/mL.[1][2]
-
Filtration: Filter through a 0.22 µm PTFE syringe filter if particulate matter is observed. Note: Avoid Nylon filters as macrolides can bind non-specifically.
B. LC-MS/MS Conditions
Rationale: Azithromycin and its derivatives are basic. While high pH (Ammonium Hydroxide, pH 10) improves peak shape for UV detection, acidic conditions (Formic Acid) are preferred for ESI+ sensitivity to ensure protonation of the macrocyclic nitrogen.[1][2]
| Parameter | Setting |
| Instrument | Triple Quadrupole (QqQ) or Q-TOF |
| Column | C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.[1][2]5) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 µL |
Gradient Profile:
-
0.0 min: 20% B[2]
-
1.0 min: 20% B[2]
-
8.0 min: 90% B (Elution of hydrophobic tosyl impurity)[1][2]
-
10.0 min: 90% B[2]
-
10.1 min: 20% B[2]
-
13.0 min: 20% B (Re-equilibration)
C. Mass Spectrometer Settings (Source: ESI+)
-
Capillary Voltage: 3.5 kV[2]
-
Desolvation Temp: 400°C
-
Cone Voltage: 30 V (Optimize: Macrolides are labile; too high causes in-source fragmentation).[1][2]
D. MRM Transitions (Quantification)
| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Type |
| Impurity Q | 918.5 | 760.5 | 30 | 25 | Quantifier |
| Impurity Q | 918.5 | 342.2 | 30 | 40 | Qualifier |
| Azithromycin | 749.5 | 591.4 | 30 | 28 | Reference |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the analysis of the target impurity.
Data Analysis & Troubleshooting
Identification Criteria
-
Retention Time (RT): The tosyl/acetylamino group increases hydrophobicity.[2] Expect the impurity to elute later than Azithromycin (RT relative to Azithromycin ~1.2 - 1.4).[1][2]
-
Ion Ratio: The ratio of the quantifier (760.5) to qualifier (342.[1][2]2) transition should be consistent within ±20% of the reference standard.
Troubleshooting
-
Low Sensitivity:
-
Peak Tailing:
-
Macrolides interact with residual silanols. Use a "BEH" or "Shield" type column.
-
Add 10 mM Ammonium Formate to the mobile phase to mask silanols.
-
-
Signal at m/z 875?
-
If you observe a peak at m/z 875 instead of 918, you have the literal p-toluenesulfonyl derivative (without the acetylamino group).[1] Adjust transitions:
(Loss of Cladinose).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139025245, 3'-N-Didesmethyl-3'-N-tosyl azithromycin.[1][2] Retrieved from [Link][1][2]
-
Fisher Scientific. 3'-N-Didesmethyl-3'-N-tosyl Azithromycin, TRC Standards.[1][2] Retrieved from [Link][1][2][4][5]
-
European Pharmacopoeia (Ph.[2] Eur.). Azithromycin: Impurity Q. (Defines the acetylamino structure linked to this common name). Retrieved from [Link][1][2]
Sources
- 1. 3’-N-Didesmethyl-3’-N-tosyl Azithromycin, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Liquid chromatography techniques for separating azithromycin derivatives
Abstract
Azithromycin (AZM) presents a unique "perfect storm" of analytical challenges: it lacks a strong UV chromophore, possesses high basicity (pKa ~8.5 and 9.5), and exhibits complex impurity profiles structurally similar to the parent drug. This guide moves beyond standard USP monographs to provide a robust, mechanistic approach to AZM separation. We detail two primary workflows: a High-pH Reversed-Phase (RP) method for Quality Control (QC) and an LC-MS/MS method for trace impurity profiling.
Part 1: The Chemistry of Separation (The "Why")
To separate Azithromycin effectively, one must first control its ionization state.[1] Azithromycin contains two basic amine groups (desosamine and the aglycone ring nitrogen).
-
The Low pH Trap: At standard acidic pH (2–3), these amines are fully protonated (
). While this increases solubility, it causes severe secondary interactions with residual silanols ( ) on the stationary phase, leading to peak tailing and poor resolution. -
The High pH Solution: By elevating the mobile phase pH above the pKa (to pH 10–11), we suppress ionization. The molecule becomes neutral and hydrophobic, interacting purely through partition mechanisms with the C18 ligand. This yields sharp, symmetrical peaks and maximizes resolution between the parent drug and hydrophobic impurities like Azithromycin B.
Mechanism Visualization
The following diagram illustrates the impact of pH on the stationary phase interaction.
Figure 1: Mechanistic comparison of Azithromycin interactions at Low vs. High pH.
Part 2: Protocol A - High pH Reversed-Phase LC (QC Workflow)
This is the "Gold Standard" for routine assay and purity analysis. It utilizes hybrid-silica technology to withstand high pH conditions that would dissolve traditional silica columns.
Target Audience: QC Managers, Process Chemists. Detection: UV (210 nm) or Charged Aerosol Detection (CAD).
Instrument Configuration
-
System: UHPLC or HPLC capable of quaternary gradient.
-
Detector: UV-Vis (210 nm) or CAD (Nebulizer temp: 35°C). Note: CAD is recommended if quantifying impurities lacking the lactone chromophore.
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 .
-
Dimensions: 4.6 x 150 mm, 3.5 µm (HPLC) or 2.1 x 100 mm, 2.5 µm (UHPLC).
-
Temp: 60°C (Critical for mass transfer and peak shape).
-
Reagents & Mobile Phase
-
Buffer Preparation (pH 11.0):
-
Dissolve 3.48 g Dipotassium Hydrogen Phosphate (
) in 1000 mL water. -
Adjust pH to 11.0 ± 0.1 using Ammonium Hydroxide (
). Do not use KOH/NaOH as they damage the column silica matrix.
-
-
Mobile Phase A: pH 11 Buffer / Acetonitrile (90:10 v/v).
-
Mobile Phase B: Acetonitrile / Methanol (75:25 v/v).
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow (mL/min) | Curve |
| 0.0 | 60 | 40 | 1.0 | Initial |
| 25.0 | 35 | 65 | 1.0 | Linear |
| 30.0 | 20 | 80 | 1.0 | Linear |
| 30.1 | 60 | 40 | 1.0 | Step |
| 35.0 | 60 | 40 | 1.0 | Re-equil |
Critical Success Factors (Self-Validation)
-
Resolution Check: The critical pair is often Azithromycin and Azaerythromycin A . Ensure Resolution (
) > 2.5. -
Tailing Factor: Must be < 1.5. If tailing increases, check mobile phase pH (it drops over time due to
absorption) or column age. -
Baseline Drift: At 210 nm, phosphate buffers can cause drift. Use high-purity salts or switch to Ammonium Bicarbonate (though pH limit is lower, ~pH 10.5).
Part 3: Protocol B - LC-MS/MS for Impurity Profiling
When identification of unknown degradants is required, UV is insufficient.[2] This protocol uses a volatile buffer suitable for Electrospray Ionization (ESI).
Target Audience: R&D Scientists, Formulation Development.
Instrument Configuration
-
MS System: Triple Quadrupole (QqQ) or Q-TOF.
-
Source: ESI Positive Mode (+).
-
Column: Phenomenex Gemini C18 or Waters BEH C18 (High pH stable).
MS-Compatible Mobile Phase
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonia.
-
Why? Phosphate (used in Protocol A) is non-volatile and will ruin the MS source. Ammonium Bicarbonate provides the necessary high pH for peak shape while being volatile.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).
MS Source Parameters (Standard Start Points)
| Parameter | Setting | Rationale |
| Capillary Voltage | 3.0 kV | Standard for ESI+. |
| Desolvation Temp | 450°C | High temp needed for semi-volatile macrolides. |
| Cone Voltage | 30 V | Optimize for precursor ion [M+H]+ 749.5. |
| Collision Energy | 25-40 eV | For fragmentation to desosamine/cladinose ions. |
Impurity Identification Workflow
Use the following logic flow to categorize unknowns based on Mass-to-Charge (m/z) ratios.
Figure 2: Decision tree for identifying common Azithromycin impurities via LC-MS.
Part 4: Troubleshooting & Optimization
Separation of Azithromycin B vs. C
-
Issue: These are structural isomers or very similar analogs that often co-elute.
-
Solution: Temperature is the key variable.
-
Lowering the column temperature to 40°C (from 60°C) often improves the selectivity between these specific hydrophobic impurities, though it widens the main peak.
-
Trade-off: You sacrifice main peak efficiency for impurity resolution.
-
"Ghost" Peaks in Gradient
-
Cause: Contaminated buffer salts or mobile phase aging. High pH buffers absorb
, forming carbonates that change the pH and elution strength. -
Fix: Prepare high-pH buffers daily . Use a "trap column" between the pump and injector if possible to catch mobile phase impurities.
Poor Sensitivity (UV)
-
Cause: Detection at 210 nm is non-specific and prone to solvent cut-off noise.
-
Fix: Switch to CAD (Charged Aerosol Detection) . CAD is "mass-sensitive" rather than "structure-sensitive," meaning it will detect impurities that lack the chromophore with equal response factors to the main drug, allowing for more accurate % w/w estimation without reference standards for every impurity.
References
-
United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[4][5] USP-NF. (Standard validated method basis).
-
Waters Corporation. Analysis of Azithromycin on the Alliance iS HPLC System: System Performance under Challenging Method Conditions. Application Note 720007894. (High pH column stability data).
-
L. Miguel, C. Barbas. LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217, 2003.[6][7] (Gradient optimization strategies).
-
Thermo Fisher Scientific. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. (CAD detection principles for non-chromophoric drugs).
-
McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. (Fundamental mechanism of high pH separation for amines).
Sources
- 1. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC determination of impurities in azithromycin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. academic.oup.com [academic.oup.com]
- 7. dspace.ceu.es [dspace.ceu.es]
Troubleshooting & Optimization
Technical Support Center: Azithromycin & Impurity Profiling
Topic: High-Resolution LC Strategies for Azithromycin and Related Impurities Ticket ID: AZI-LC-OPT-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Sticky" Molecule Challenge
Azithromycin is a semi-synthetic macrolide antibiotic characterized by a 15-membered lactone ring and two sugar moieties (desosamine and cladinose).[1] From a chromatographic perspective, it presents a "perfect storm" of challenges:
-
High Basicity: With a pKa of ~8.74 (amine groups), it is positively charged at standard acidic pH, leading to severe secondary interactions with residual silanols on silica columns (peak tailing).
-
Weak Chromophore: It lacks a conjugated
-system, necessitating detection at low UV wavelengths (210 nm), where mobile phase transparency becomes critical. -
Complex Impurity Profile: It has over 13 known impurities (USP/EP), including geometric isomers and degradation products (e.g., N-oxide, descladinose) that are structurally very similar.
This guide moves beyond standard USP protocols to provide modern, high-pH stable methodologies that fundamentally solve the resolution and tailing issues.
Part 1: The Core Protocol (The "Gold Standard")
Standard acidic methods often fail to separate critical pairs like Impurity L and I. The following protocol utilizes hybrid-silica technology to enable high-pH separation, suppressing amine ionization and eliminating tailing.
Recommended "Self-Validating" Method
This method is designed to be robust.[1] If the system suitability fails, the pH is almost always the variable to tune.[2]
| Parameter | Specification | Rationale |
| Column | Hybrid C18 (e.g., XBridge BEH C18) , 4.6 x 150 mm, 3.5 µm | Must be high-pH stable (up to pH 12).[1] Standard silica dissolves at pH > 8.[1] |
| Mobile Phase A | 0.05 M Potassium Phosphate Dibasic, adjusted to pH 11.0 with KOH | At pH 11, Azithromycin (pKa ~8.[2]7) is neutral.[1] Neutral amines do not interact with silanols.[1] |
| Mobile Phase B | Acetonitrile : Methanol (75:25 v/v) | Methanol modifies selectivity for polar impurities; ACN keeps backpressure low. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID.[3] |
| Temp | 60°C | Critical: High temp improves mass transfer of large macrolides, sharpening peaks. |
| Detection | UV at 210 nm | Required due to lack of chromophore. |
| Gradient | T0: 40% B | Shallow gradient for maximal resolution of hydrophobic impurities. |
Part 2: Troubleshooting & FAQs
Direct answers to the most common failure modes in Azithromycin analysis.
Q1: I am seeing severe peak tailing (As > 2.0) for the main Azithromycin peak.[3][4] How do I fix this?
The Mechanism: Tailing in macrolides is almost exclusively caused by cation-exchange interactions .[1] At pH < 8, the amine groups on Azithromycin are protonated (
The Solution:
-
Switch to High pH (pH > 10): This is the most effective fix. By raising the pH above the pKa (8.74), you deprotonate the Azithromycin.[2] Neutral molecules cannot ionize with silanols.[1]
-
Increase Ionic Strength: If you must run at lower pH (e.g., for LC-MS compatibility with volatile buffers), increase the buffer concentration (e.g., 50 mM Ammonium Acetate). The buffer cations compete for the silanol sites, blocking the drug from interacting.[2]
Q2: I cannot resolve Impurity L from Impurity I (or E from L).
The Mechanism: These impurities are structurally identical except for minor stereochemical or substituent changes. Their selectivity is heavily driven by the organic modifier ratio.
The Solution:
-
Tune the Methanol/ACN Ratio: Acetonitrile is a dipole-dipole solvent, while Methanol is a proton donor.[1] Impurity L and I respond differently to solvation.
-
Action: If using 100% ACN as organic, introduce 20% Methanol. The protic nature of methanol often alters the solvation shell of the sugars, shifting relative retention.[2]
-
-
Temperature Tuning: Macrolide isomers often have different enthalpies of adsorption. changing the column temperature by 5°C (e.g., from 60°C to 55°C) can flip the elution order of critical pairs.
Q3: My baseline at 210 nm is drifting and noisy.
The Mechanism: Detection at 210 nm is near the UV cutoff of many solvents. You are detecting the mobile phase itself.
The Solution:
-
Phosphate Transparency: Ensure you are using high-grade Potassium Phosphate.[1] Avoid Acetate or Formate buffers if using UV, as they absorb significantly at 210 nm (causing rising baselines in gradients).
-
Solvent Quality: Use "Far UV" or "Gradient Grade" Acetonitrile.[1] Even "HPLC Grade" can have impurities that absorb at 210 nm.
-
Reference Wavelength: Do NOT use a reference wavelength (e.g., 360 nm) to correct the signal. Because the sample absorbs nowhere else, this often introduces more noise than it removes.
Part 3: Visualizing the Logic[2]
Diagram 1: Troubleshooting Logic Flow
Use this decision tree when your resolution or peak shape fails system suitability.
Caption: Decision matrix for optimizing Azithromycin separation. Note the priority of pH adjustment before selectivity tuning.
Diagram 2: The Silanol Effect Mechanism
Visualizing why high pH is necessary for basic macrolides.[2]
Caption: Mechanistic view of amine-silanol interactions. At High pH, the amine is neutral, eliminating the "drag" that causes tailing.[2]
References
-
United States Pharmacopeia (USP). Monograph: Azithromycin.[4][5] USP-NF.[1][6] (Standard compliance method utilizing amperometric or UV detection).
-
Waters Corporation. Analysis of Azithromycin and its Impurities using XBridge Shield RP18. Application Note. (Demonstrates high pH stability benefits).
-
Silva, W. W. B., et al. (2025).[6] Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. (Detailed impurity profiling).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. (Foundational theory on high pH separation of bases).
Sources
Stability issues of 3'-N-Didesmethyl-3'-N-tosyl azithromycin in solution
This guide serves as a specialized technical support hub for 3'-N-Didesmethyl-3'-N-tosyl Azithromycin (also known as Azithromycin EP Impurity Q ).[1] It is designed for analytical chemists and pharmaceutical researchers encountering stability or solubility anomalies during method development and routine QC.
EP Impurity Q | CAS: 2095879-65-3[1]
Core Chemical Context & Stability Profile
User Query: "Why does this compound behave differently than Azithromycin in solution?"
Technical Insight: Unlike Azithromycin, which possesses two basic amine centers (the 3'-dimethylamino and the 9a-N-methyl), 3'-N-Didesmethyl-3'-N-tosyl Azithromycin contains a sulfonamide moiety at the 3' position.[1] This structural modification fundamentally alters its physicochemical properties:
-
Loss of Basicity: The 3'-nitrogen is no longer basic.[1] It is part of a sulfonamide group (pKa ~10, weakly acidic).
-
Solubility Shift: The molecule is significantly less polar and less soluble in aqueous acidic media compared to the parent drug.
-
Lability: While the tosyl group is robust, the cladinose sugar linkage remains highly susceptible to acid hydrolysis (pH < 4.0), and the lactone ring is sensitive to base hydrolysis (pH > 10.0).
Troubleshooting Modules
Module A: Solubility & Dissolution Issues
Symptom: Standard does not dissolve in the mobile phase or precipitates upon storage.
| Potential Cause | Mechanism | Corrective Action |
| Incorrect Diluent pH | The 3'-N is not protonated at neutral/acidic pH.[1] Relying solely on the 9a-N for solubility is often insufficient in high-aqueous diluents.[1] | Protocol: Use Methanol (MeOH) or Acetonitrile (ACN) as the primary solvent for stock preparation. Do not use pure water or weak buffer. |
| "Salting Out" Effect | High buffer concentration (phosphate/acetate) in the diluent decreases the solubility of the hydrophobic tosyl moiety. | Protocol: Keep buffer concentration < 20 mM in the sample solvent. Match the organic ratio of the diluent to the initial mobile phase conditions (e.g., 40:60 Buffer:ACN). |
| Cold Storage Precipitation | The compound has a high lattice energy due to the tosyl group stacking. | Protocol: Sonicate stocks for 5 mins at ambient temperature (20-25°C) after retrieving from the fridge. Verify clarity before injection. |
Module B: Chemical Stability & Degradation
Symptom: Extra peaks appear in the chromatogram (RRT ~0.2 - 0.[1][2]4) or assay value drops.
| Observed Issue | Diagnosis | Root Cause & Fix |
| Peak Splitting / Broadening | On-Column Instability | Cause: Mobile phase pH is too low (< pH 6.0).Fix: Use a pH 7.5 - 8.2 mobile phase (Ammonium Phosphate or Acetate).[1] The cladinose sugar hydrolyzes rapidly at acidic pH. |
| New Early Eluting Peak | Cladinose Hydrolysis | Cause: Diluent was too acidic (e.g., 0.1% Phosphoric Acid).Fix: Ensure diluent pH is > 6.0. Avoid leaving samples in the autosampler (>12h) if the diluent is acidic. |
| New Late Eluting Peak | Tosyl Cleavage (Rare) | Cause: Exposure to strong reducing agents or extreme UV.Fix: Protect solutions from light (amber vials). Ensure solvents are HPLC grade and free of peroxides. |
Experimental Protocols
Protocol 1: Validated Stock Preparation (Self-Validating)
Use this protocol to eliminate solubility-related errors.
-
Weighing: Accurately weigh 5.0 mg of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin into a 10 mL volumetric flask.
-
Primary Dissolution: Add 5.0 mL of HPLC-grade Acetonitrile .
-
Sonication: Sonicate for 2 minutes. Checkpoint: Solution must be visually clear.
-
Dilution: Dilute to volume with Ammonium Phosphate Buffer (pH 8.0) .
-
Note: Adding buffer after the organic solvent prevents precipitation.
-
-
Verification: Inject immediately. If the peak area decreases by >2% after 24 hours at 4°C, the solvent system is incompatible.
Protocol 2: Stability Stress Test (Quick Check)
Determine if your mobile phase is causing degradation.[1]
-
Prepare a 0.5 mg/mL solution in the proposed Mobile Phase A.
-
Incubate at Ambient Temperature for 4 hours.
-
Inject and compare to a freshly prepared standard in 100% Methanol.
-
Acceptance Criteria: No new peaks >0.5% area; Main peak recovery 98-102%.[1]
Visual Troubleshooting Logic
Diagram 1: Structural Stability Hotspots
This diagram maps the chemical vulnerabilities of the molecule.
Caption: Functional group analysis highlighting the acid-sensitive cladinose, base-sensitive lactone, and solubility-modifying tosyl group.[1][3][4][5][][7][8][9]
Diagram 2: HPLC Troubleshooting Workflow
Follow this logic to resolve chromatographic issues.
Caption: Decision tree for diagnosing solubility vs. stability issues in HPLC analysis.
Frequently Asked Questions (FAQ)
Q: Can I use the same HPLC method for Impurity Q as I do for Azithromycin? A: Generally, yes, but with caution. Standard Azithromycin methods often use high pH (pH 8-9) and high column temperatures (40-50°C) to improve peak shape.[1] Impurity Q is stable at this pH, but its retention time (RT) may shift significantly compared to Azithromycin because the 3'-amine is blocked.[1] Expect Impurity Q to elute later (more hydrophobic) or earlier (loss of interaction with silanols), depending on the column chemistry.
Q: My stock solution turned cloudy after 2 days in the fridge. Is it degraded? A: Likely not degraded, but precipitated . The tosyl group increases the tendency to crystallize at low temperatures. Allow the solution to reach room temperature and sonicate. If it clears, it is safe to use. If particulates remain, filter (0.2 µm) and re-verify concentration, or discard.
Q: What is the recommended storage for the solid reference standard? A: Store at -20°C in a desiccator. The solid is hygroscopic.[10] Equilibrate to room temperature before opening to prevent moisture condensation, which accelerates hydrolysis.
References
-
European Pharmacopoeia (Ph. Eur.) . Azithromycin Monograph 1484. European Directorate for the Quality of Medicines & HealthCare (EDQM). (Defines Impurity Q specifications). [1]
-
PubChem . 3'-N-Didesmethyl-3'-N-tosyl azithromycin (Compound Summary). National Library of Medicine. (Chemical Structure and Identifiers). [1]
-
Toronto Research Chemicals . 3'-N-Didesmethyl-3'-N-tosyl Azithromycin Datasheet. (Solubility and Stability Data). [1]
-
Zubata, P. et al. (2002). Degradation of Azithromycin and its Impurities. Journal of Pharmaceutical and Biomedical Analysis. (General macrolide stability mechanisms).
Sources
- 1. 3'-N-Didesmethyl-3'-N-tosyl azithromycin | C44H75N3O15S | CID 139025245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. EP1594762A1 - Methods of stabilizing azithromycin during storage by packaging in a gas impermeable container - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Azithromycin Detection & Analysis
Topic: Optimization of Detection Wavelength for Azithromycin Compounds
Executive Summary: The "Chromophore Challenge"
Azithromycin (AZM) presents a unique analytical challenge: it lacks a strong UV-absorbing chromophore (conjugated
This guide provides three distinct optimization pathways:
-
Direct UV Optimization (210–215 nm): For routine QC/Assay (High concentration).
-
Derivatization (254 nm+): For high-sensitivity impurity profiling.
-
Electrochemical/LC-MS: For trace analysis (Bioequivalence/Plasma).
Part 1: Decision Matrix & Strategy
Before selecting a wavelength, determine your sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal detection method based on sample concentration and available instrumentation.
Part 2: Direct UV Optimization (210–215 nm)
Best for: Routine Assay, Dissolution Testing.
The Core Issue: The "Methanol Trap"
Many standard protocols use Methanol (MeOH) as an organic modifier. However, MeOH has a UV cutoff of ~205 nm. When detecting Azithromycin at 210 nm, MeOH absorbs significantly, causing high background noise and drifting baselines.
Optimization Protocol
-
Wavelength: Set to 210 nm or 215 nm (Trade-off: 210 nm is more sensitive but noisier; 215 nm is more stable).
-
Mobile Phase: Mandatory switch to Acetonitrile (ACN). ACN is transparent down to 190 nm.
-
Buffer Selection: Use Potassium Dihydrogen Phosphate (
) or Ammonium Acetate. Avoid Citrate buffers (high UV absorbance).
Comparative Data: Solvent Suitability
| Solvent | UV Cutoff (nm) | Suitability for AZM at 210 nm | Risk Factor |
| Acetonitrile (HPLC Grade) | 190 | High | Low baseline noise. |
| Methanol (HPLC Grade) | 205 | Low | High background; "Ghost peaks" in gradient. |
| Tetrahydrofuran (THF) | 212 | None | Interferes completely with detection. |
Part 3: Derivatization Strategy (FMOC-Cl)
Best for: Trace Impurities, Biological Samples.
To detect Azithromycin at a stable, interference-free wavelength (e.g., 260 nm), you must chemically attach a chromophore to its secondary amine group.
Protocol: FMOC-Cl Pre-column Derivatization
Reagent: 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl).
Step-by-Step Workflow:
-
Preparation: Mix Azithromycin sample with Borate Buffer (pH 9.5) .
-
Reaction: Add FMOC-Cl solution (dissolved in ACN).
-
Incubation: React at ambient temperature for 20–30 minutes.
-
Quenching: Add Glycine or weak HCl to stop the reaction.
-
Detection: Inject into HPLC. Detect at 260–265 nm .
Figure 2: Reaction pathway for FMOC derivatization, shifting detection from the noisy 210 nm region to the stable 260 nm region.
Part 4: Troubleshooting Guide (Q&A)
Q1: I am using the USP method, but my baseline at 215 nm is drifting wildly. Why?
Diagnosis: You are likely using a gradient elution with Methanol or an impure buffer. Technical Explanation: At 215 nm, you are operating near the "optical edge" of many solvents. As the gradient changes (e.g., increasing % Organic), the refractive index and absorbance of the mobile phase change, causing the baseline to slope upward. Solution:
-
Switch to Isocratic: If possible, use an isocratic method (e.g., Phosphate Buffer:ACN 40:60).
-
Reference Wavelength: If using a DAD (Diode Array Detector), do NOT set a reference wavelength (e.g., 360 nm) unless you are certain. Sometimes reference subtraction artifacts mask the real peak.
-
Grade Check: Ensure you are using "Gradient Grade" Acetonitrile, not just "HPLC Grade."
Q2: Can I use UV detection for Azithromycin plasma pharmacokinetics (PK) studies?
Answer: Generally, No . Reasoning: Plasma levels of AZM are often in the nanogram (ng/mL) range. Direct UV at 210 nm has a Limit of Quantification (LOQ) of roughly 0.5–1.0 µg/mL. Recommendation:
-
Option A: Use LC-MS/MS (MRM mode: m/z 749.5 > 591.5).
-
Option B: Use Electrochemical Detection (Amperometric), which is 10–50x more sensitive than UV.
Q3: Why does my Azithromycin peak tail significantly at pH 7.0?
Diagnosis: Silanol interactions.
Mechanism: Azithromycin is a basic macrolide (
-
Increase pH: Move to pH 8.0–8.2 (Ensure your column is alkali-resistant, e.g., XTerra or Gemini C18).
-
Add Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase to "mask" the silanols.
-
Temperature: Increase column temperature to 40°C–50°C to sharpen the peak.
Q4: The USP Monograph mentions Electrochemical Detection. Can I validate a UV method instead?
Answer: Yes, for Assay (potency) testing, but proceed with caution for Impurity testing. Regulatory Context: You can validate an alternative method (UV at 210 nm) per USP <1225> (Validation of Compendial Procedures). You must demonstrate specificity and linearity equivalent to the monograph method. Warning: UV detection may miss impurities that lack UV absorption but are electrochemically active.
References
-
Ghari, T., Kobarfard, F., & Mortazavi, S. A. (2013).[1] Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Iranian Journal of Pharmaceutical Research, 12(Suppl), 57–63.[1]
-
Sastre Toraño, J., & Guchelaar, H. J. (1998).[2] Quantitative determination of the macrolide antibiotics erythromycin, roxithromycin, azithromycin and clarithromycin in human serum by high-performance liquid chromatography using pre-column derivatization with 9-fluorenylmethyloxycarbonyl chloride and fluorescence detection.[2] Journal of Chromatography B, 720(1-2), 89-97.[2]
-
United States Pharmacopeia (USP). Azithromycin Monograph.[3] USP-NF. (Refers to standard electrochemical detection methods for Azithromycin).
-
Antec Scientific. (2018). Azithromycin according to USP method: Analysis of Azithromycin and impurities.[3][4] Application Note 213_006.
Sources
- 1. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antecscientific.com [antecscientific.com]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: A Troubleshooting Guide for Azithromycin Impurity Quantification
Welcome to our dedicated technical support center for the analytical challenges associated with azithromycin impurity quantification. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to delve into the underlying scientific principles, offering field-proven insights to help you troubleshoot and resolve common issues encountered during your experiments. Our aim is to provide a self-validating system of protocols and troubleshooting logic, grounded in authoritative pharmacopeial standards and peer-reviewed literature.
Understanding Azithromycin and Its Impurities
Azithromycin is a semi-synthetic macrolide antibiotic, notable for the inclusion of a nitrogen atom into the lactone ring of erythromycin A.[1] This structural modification enhances its stability in acidic conditions and improves its pharmacokinetic profile.[1] However, the complexity of its synthesis and its susceptibility to degradation under certain conditions can lead to the formation of various impurities.[2][3] These impurities, which can be process-related or degradation products, may impact the drug's efficacy and safety, making their accurate quantification a critical aspect of quality control.[2][3]
The International Conference on Harmonisation (ICH) guidelines mandate that impurities exceeding a 0.1% identification threshold in the final drug product must have their structures confirmed.[2]
Table 1: Key Azithromycin Impurities
| Impurity Name | European Pharmacopoeia (EP) Designation | Likely Origin |
| Azaerythromycin A | Impurity A | Process-related |
| N-Demethylazithromycin | Impurity C | Process-related |
| 3''-O-Demethylazithromycin | - | Process-related |
| Desosaminylazithromycin | Impurity E | Degradation product |
| Azithromycin Related Compound F | Impurity F | Process-related |
| Aminoazithromycin | - | Degradation product |
A comprehensive list of known impurities is available from sources such as the European Pharmacopoeia (EP) and commercial suppliers of reference standards.[][5]
Recommended Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying azithromycin and its impurities.[2][6] Due to azithromycin's weak UV chromophore, detection is typically performed at a low wavelength, such as 210 nm.[2][6][7]
Experimental Protocol: A Typical Stability-Indicating HPLC-UV Method
This protocol is a synthesized example based on common practices and pharmacopeial methods.[2][3][8]
1. Materials and Reagents:
-
Azithromycin reference standard and impurity standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous dibasic sodium phosphate
-
Monobasic ammonium phosphate
-
Phosphoric acid or sodium hydroxide for pH adjustment
-
Purified water
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (Base-deactivated columns are recommended).[2][9]
-
Mobile Phase A: Anhydrous dibasic sodium phosphate buffer (e.g., 1.8 g/L in water), adjusted to pH 8.9.[2][8]
-
Mobile Phase B: Acetonitrile and Methanol (e.g., 3:1 v/v).[8]
-
Gradient Elution: A gradient program is typically employed to resolve all impurities. An example could be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 0.9 - 1.0 mL/min.[2]
-
Column Temperature: Elevated temperatures, such as 55-60°C, can improve peak shape and reduce viscosity.[2][10][11]
3. Preparation of Solutions:
-
Diluent: A mixture of methanol, acetonitrile, and an appropriate buffer is often used. For instance, a mix of methanol, acetonitrile, and ammonium phosphate buffer (pH 10) in a 7:6:7 ratio has been described.[2]
-
Standard Solution: Accurately weigh and dissolve the azithromycin reference standard in the diluent to a known concentration (e.g., 0.08 mg/mL).[2]
-
Sample Solution: Prepare the sample by dissolving the drug substance or product in the diluent to achieve a similar concentration to the standard solution. Sonication may be required to ensure complete dissolution.[2]
-
System Suitability Solution: A solution containing azithromycin and key, challenging-to-separate impurity pairs (e.g., impurities F and J) is used to verify the chromatographic system's performance.[12]
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both the "what" and the "why" to empower your troubleshooting process.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My azithromycin peak is exhibiting significant tailing. What are the likely causes, and how can I fix this?
Answer: Peak tailing is a common problem when analyzing basic compounds like azithromycin on silica-based reversed-phase columns.[9] The primary cause is secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase.[9]
-
Cause 1: Secondary Silanol Interactions:
-
Explanation: Free silanol groups on the silica backbone of the column packing can interact ionically with the protonated amine groups of azithromycin, leading to a secondary, stronger retention mechanism that causes the peak to tail.
-
Solution:
-
Use a Base-Deactivated Column: Employ an "end-capped" C18 column or one specifically designed for the analysis of basic compounds. These columns have a much lower concentration of free silanol groups.[9]
-
Increase Mobile Phase pH: Operating at a higher pH (e.g., 8-11) will deprotonate the acidic silanol groups, minimizing their interaction with azithromycin.[9] However, ensure your column is stable at the chosen pH.
-
Increase Ionic Strength of the Mobile Phase: A higher buffer concentration can help to shield the silanol interactions.
-
-
-
Cause 2: Column Overload:
-
Explanation: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion, often fronting.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[9]
-
-
Cause 3: Column Degradation:
-
Explanation: Over time, particularly when using high pH mobile phases, the stationary phase can degrade, exposing more active silanol sites.
-
Solution: Replace the column with a new one of the same type. Implement a column cleaning and storage protocol to extend its lifetime.
-
Issue 2: Inconsistent Retention Times and Poor Resolution
Question: I'm observing shifts in retention times from one injection to the next, and the resolution between critical impurity pairs is failing system suitability. What should I investigate?
Answer: Retention time instability and poor resolution can stem from several factors related to the mobile phase, column, and HPLC system itself.
-
Cause 1: Mobile Phase Issues:
-
Explanation: Inadequately mixed or degassed mobile phase can cause pressure fluctuations and retention time drift. The pH of the aqueous portion of the mobile phase is critical for reproducible chromatography of ionizable compounds like azithromycin.[10]
-
Solution:
-
Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, mix thoroughly.
-
Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase before use to prevent air bubbles in the pump.
-
Verify Mobile Phase pH: Accurately measure and adjust the pH of the aqueous buffer before mixing with the organic solvent. A small deviation in pH can significantly impact the retention of ionizable impurities.[10]
-
-
-
Cause 2: Column Temperature Fluctuations:
-
Explanation: The column temperature directly affects retention times and selectivity. Without a stable column oven, ambient temperature changes can lead to inconsistent results.
-
Solution: Use a thermostatically controlled column compartment and set it to a stable temperature, for example, 55°C.[2]
-
-
Cause 3: Buffer Precipitation in Gradient Methods:
-
Explanation: Many pharmacopeial methods for azithromycin use phosphate buffers, which can precipitate when mixed with high concentrations of organic solvents like acetonitrile.[13] This precipitation can cause system blockages, pressure spikes, and retention time variability.[13]
-
Solution:
-
Check Buffer Solubility: Be aware of the mobile phase compositions throughout your gradient. High organic percentages coupled with phosphate buffers are a risk.[13]
-
Consider Alternative Buffers: If possible, consider using a more organic-soluble buffer like ammonium acetate, though this may require method re-validation.[10]
-
System flushing: Ensure a proper flushing procedure is in place after each sequence to remove any precipitated salts from the system.
-
-
Workflow for Troubleshooting Retention Time and Resolution Issues
Caption: Troubleshooting workflow for retention and resolution problems.
Frequently Asked Questions (FAQs)
Q1: What are the typical system suitability requirements for an azithromycin impurity method?
A1: System suitability is crucial for ensuring the validity of your results. While specific values can vary by pharmacopeia, they generally include:
-
Resolution: The resolution between critical pairs of compounds (e.g., azithromycin impurity F and impurity J) should be greater than a specified value (e.g., ≥ 1.4).[12]
-
Tailing Factor: The tailing factor for the main azithromycin peak should be within a certain range (e.g., ≤ 1.5).[10]
-
Reproducibility (%RSD): The relative standard deviation of the peak areas from replicate injections of the standard solution should be low (e.g., ≤ 2.0%).[11]
Q2: My sample preparation involves dissolving tablets. How can I be sure excipients are not interfering?
A2: To demonstrate specificity, you should analyze a placebo sample (a mixture of all the excipients in the formulation without the active pharmaceutical ingredient). The resulting chromatogram should show no peaks that interfere with the retention times of azithromycin or its known impurities.[14]
Q3: How are the impurities quantified?
A3: Impurities are typically quantified against the main azithromycin peak from a diluted standard solution. The concentration of the impurity is calculated using the peak area and applying a relative response factor (RRF) if the impurity's UV response is different from that of azithromycin. The European Pharmacopoeia provides correction factors for certain impurities.[12]
Q4: What are forced degradation studies, and why are they important?
A4: Forced degradation studies involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to produce degradation products.[10][15][16] These studies are essential for developing a "stability-indicating" analytical method, which is a method that can separate the drug from its degradation products, ensuring that the measured drug concentration is accurate and not inflated by co-eluting degradants.[15][16]
Conclusion
The successful quantification of azithromycin impurities requires a robust and well-understood analytical method. By paying close attention to common pitfalls such as secondary silanol interactions, mobile phase pH control, and potential buffer precipitation, analysts can overcome the challenges associated with this complex molecule. This guide provides a framework for troubleshooting, grounded in scientific principles and regulatory expectations, to help you achieve accurate and reliable results in your laboratory.
References
-
Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-densitometric Method With HPLC/electrospray ionization-MS Analysis of Degradation Products. PubMed.[Link]
-
Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Scielo.[Link]
-
Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Preprints.org.[Link]
-
Full Validation of an HPLC-UV Analytical Method for Azithromycin Quantification Using Comparative Approaches: Total Error and ISO-GUM for Assessment of Uncertainty. Oxford Academic.[Link]
-
Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. ResearchGate.[Link]
-
Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Oxford Academic.[Link]
-
Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Iraqi Journal of Pharmaceutical Sciences.[Link]
-
Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. ResearchGate.[Link]
-
Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica.[Link]
-
Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Waters.[Link]
-
AZITHROMYCIN Azithromycinum. European Pharmacopoeia.[Link]
-
Azithromycin USP 2025. USP.[Link]
-
Azithromycin EP Impurity and USP Related Compound. SynThink.[Link]
-
DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. Pakistan Journal of Pharmaceutical Sciences.[Link]
-
LC determination of impurities in azithromycin tablets. PubMed.[Link]
-
Development and Validation of RP- UHPLC Method for Azithromycin and Its Related Compounds in Tablet Dosage Form. Journal of Chemical and Pharmaceutical Research.[Link]
-
Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software. LabRulez LCMS.[Link]
Sources
- 1. pjps.pk [pjps.pk]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. LC determination of impurities in azithromycin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
- 11. jocpr.com [jocpr.com]
- 12. drugfuture.com [drugfuture.com]
- 13. waters.com [waters.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Azithromycin Derivatives
Welcome to the Advanced Analytical Support Hub. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Sensitivity Paradox
Azithromycin (AZM) and its derivatives present a classic "sensitivity paradox" in pharmaceutical analysis. While they are potent macrolides, they lack a strong chromophore, rendering standard UV detection (210–215 nm) non-specific and prone to noise. Furthermore, their basic nature (
This guide is not a textbook; it is a troubleshooting engine designed to bridge the gap between "standard protocol" and "trace-level detection."
Module 1: Method Selection & Strategy
Before optimizing, ensure you are using the correct detection physics for your sensitivity requirements.
Decision Matrix: Selecting the Right Detector
Figure 1: Decision matrix for selecting analytical methods based on sensitivity requirements.
Module 2: LC-MS/MS Optimization (The Gold Standard)
Sensitivity Target: 0.5 – 1.0 ng/mL Primary Challenge: Ion suppression and adduct formation.
Core Protocol Parameters
| Parameter | Recommendation | Technical Rationale |
| Ionization Mode | ESI Positive (+) | AZM is basic; readily protonates to form |
| Column | C18 (High Carbon Load) or PFP | Pentafluorophenyl (PFP) columns offer unique selectivity for macrolide impurities. |
| Mobile Phase A | 0.1% Formic Acid + 10mM Ammonium Formate | Crucial: Ammonium ions mask residual silanols, reducing tailing. Formic acid ensures protonation. |
| Mobile Phase B | Acetonitrile / Methanol (50:50) | Pure ACN can cause precipitations with buffer salts; MeOH improves solubility. |
Critical Transitions (MRM)
| Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| 749.5 | 591.4 | Quantifier | ~30 eV |
| 749.5 | 158.2 | Qualifier | ~45 eV |
| 375.3 | 591.4 | Doubly Charged ( | Varies |
Troubleshooting FAQ: LC-MS/MS
Q: I see a strong signal drop over time (Drift).
-
Diagnosis: Matrix effect or source contamination. Macrolides are "sticky."
-
Fix:
-
Switch to a Diverter Valve : Direct the first 1 minute of flow (salts/matrix) to waste, not the source.
-
Check for Phospholipids : If analyzing plasma, use a Hybrid SPE plate (e.g., Zr-oxide) to remove phospholipids that suppress ionization.
-
Q: My peaks are splitting.
-
Diagnosis: Solvent mismatch.[2] You likely dissolved the sample in 100% organic solvent while the initial gradient is high aqueous.
-
Fix: Reconstitute samples in a solvent matching the starting mobile phase (e.g., 90% Water / 10% MeOH).
Module 3: Derivatization (Overcoming UV Limitations)
Sensitivity Target: 10 – 50 ng/mL Method: Fluorescence Detection (FLD) using FMOC-Cl.
Since AZM lacks a chromophore, we chemically attach a fluorophore to the secondary amine (desosamine sugar).
Workflow: FMOC-Cl Derivatization
Figure 2: Step-by-step derivatization workflow for Azithromycin.
Detailed Protocol
-
Preparation: Dissolve AZM sample in Acetonitrile.
-
Basification: Add Borate Buffer (pH 10) . Why? The amine must be deprotonated (nucleophilic) to attack the FMOC-Cl.
-
Reaction: Add FMOC-Cl solution. Incubate at Room Temperature for 40 minutes .
-
Stabilization (Critical): Add 0.1 M HCl . Why? FMOC derivatives can hydrolyze in basic conditions over time. Acidification "freezes" the reaction and stabilizes the product for the autosampler.
-
Detection: Excitation 267 nm / Emission 317 nm.[3]
Module 4: Electrochemical Detection (The Alternative)
Sensitivity Target: < 5 ng/mL Mechanism: Oxidation of the tertiary amine or hydroxyl groups.
Optimization Guide
-
Electrode: Glassy Carbon (GC) or Boron-Doped Diamond (BDD).
-
Mode: Pulsed Amperometric Detection (PAD).
-
Why PAD? Constant potential (DC) leads to fouling (polymerization of oxidation products on the electrode). PAD applies a cleaning pulse between measurements.
-
-
Potential: Oxidation typically occurs between +0.85 V and +1.10 V (vs. Ag/AgCl).
-
Mobile Phase: Must contain electrolytes (e.g., 50 mM Potassium Phosphate, pH 7.5).
Module 5: General Troubleshooting (Peak Tailing)
Issue: "My Azithromycin peak looks like a shark fin (Tailing Factor > 2.0)."
Root Cause Analysis:
Azithromycin is a bulky base. Residual silanols (
Corrective Actions:
-
The "High pH" Strategy: Use a hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH) that can withstand pH 10-11. At pH 10, AZM is non-ionized (neutral), reducing interaction with silanols.
-
The "Chaotropic" Strategy: If you must use low pH, add Perchlorate or Trifluoroacetic Acid (TFA) . These are ion-pairing agents that "cap" the positive charge, though they may suppress MS signals (use Formic Acid for MS).
-
Temperature: Run the column at 40–50°C . This improves mass transfer and sharpens the peak of large molecules like macrolides.
References
-
LC-MS/MS Method Development: Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PLOS One. (2021).
-
Derivatization Protocol (FMOC-Cl): Quantitative determination of azithromycin in plasma... using pre-column derivatization with 9-fluorenylmethyloxycarbonyl-chloride and fluorescence detection. Journal of Chromatography B.[3][4] (Cited via ResearchGate).
-
Electrochemical Detection: Highly Sensitive Electrochemical Detection of Azithromycin with Graphene-Modified Electrode. MDPI (Materials). (2022).
-
HPLC-UV Impurity Analysis: Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Chromatographic Science.
Sources
Technical Support Center: High-Throughput HPLC Analysis of Azithromycin
Current Status: Operational Support Lead: Dr. Aris Thorne, Senior Application Scientist Subject: Accelerating Azithromycin Quantification & Impurity Profiling
Mission Statement
You are likely here because the standard USP/EP methods for Azithromycin are creating a bottleneck in your lab. The traditional reliance on electrochemical detection (ECD), specific gamma-alumina columns, or long-running polymeric column methods (40+ minutes) is inefficient for modern high-throughput environments.
This guide provides a scientifically grounded pathway to reduce run times by 50-80% while maintaining resolution, utilizing modern column architecture and kinetic optimization.
Module 1: The Core Challenge & The Solution
Q: Why is Azithromycin analysis notoriously slow and difficult?
A: Azithromycin presents a "perfect storm" of chromatographic challenges that force analysts into conservative, slow methods:
-
Lack of Chromophore: It has no strong UV absorption above 215 nm. This forces the use of low-wavelength UV (210 nm), which is susceptible to baseline drift, or ECD, which is often unstable.
-
Basic Nature (pKa ~8.7): At neutral pH, the amine groups are protonated. On standard silica columns, these positively charged amines interact strongly with residual silanols, causing severe peak tailing.
-
The "Old" Fix: To fix tailing, traditional methods use high pH (pH > 9) to keep the molecule neutral. However, high pH dissolves standard silica. This forced the use of polymer or alumina columns, which historically have poor efficiency and require slow flow rates.
The Modern Solution: We bypass these limitations using Hybrid-Silica (HILIC/Reversed Phase) or Core-Shell (Superficially Porous) particles modified for high-pH stability. This allows us to run at pH 10-11 (perfect peak shape) with high flow rates (speed).
Strategic Workflow: Method Translation
Figure 1: The critical pathway for converting legacy Azithromycin methods into high-speed protocols.
Module 2: Hardware & Chemistry Configuration
Q: What specific column and mobile phase combination yields the fastest results?
A: To reduce run time, you must maximize Linear Velocity without hitting backpressure limits.
Recommended Column Technologies
Do not use standard C18 silica. Use one of the following:
| Column Class | Technology | Recommended Product (Example) | Why? |
| Option A (Fastest) | Core-Shell (SPP) | Agilent Poroshell HPH-C18 / Phenomenex Kinetex EVO C18 | 2.7 µm particles give UHPLC performance at HPLC pressures. High pH stable. |
| Option B (Robust) | Hybrid Particle (BEH) | Waters XBridge BEH C18 | Fully porous but chemically crosslinked to resist dissolution at pH 11. Extremely durable. |
| Option C (Legacy) | Polymeric | Shodex Asahipak ODP-50 | Only use if strictly adhering to USP L67 requirements. Slower than A or B. |
Optimized Mobile Phase Protocol
-
Buffer: 10-20 mM Potassium Phosphate (Dibasic) or Ammonium Bicarbonate.
-
pH: Adjusted to 10.0 - 11.0 with KOH or Ammonia.
-
Note: At pH 11, Azithromycin is uncharged (neutral). This eliminates silanol interaction, resulting in sharp, symmetrical peaks.
-
-
Organic Modifier: Acetonitrile (lower viscosity than Methanol, crucial for speed).
-
Temperature: 60°C .
-
Why? Azithromycin is a large molecule.[1] High temperature increases diffusivity (mass transfer), sharpening the peak and lowering backpressure, allowing flow rates of 1.5 - 2.0 mL/min.
-
Module 3: Troubleshooting & FAQs
Q: My baseline at 210 nm is drifting or noisy. How do I fix this?
A: Detection at 210 nm is non-selective and sees everything.
-
Check the Buffer Transparency: Phosphate buffers are generally transparent at 210 nm, but Ammonium Acetate can absorb. Ensure you are using HPLC-grade salts .
-
Mobile Phase Mixing: If running a gradient, "waviness" is often caused by the refractive index difference between water and acetonitrile.
-
Fix: Premix your A and B lines slightly (e.g., A: 95% Buffer/5% ACN; B: 5% Buffer/95% ACN) to mitigate mixing noise.
-
-
Temperature Stability: At 210 nm, temperature fluctuations cause baseline waves. Ensure the column compartment is stable and the mobile phase is pre-heated if possible.
Q: I am seeing a "shoulder" on the main Azithromycin peak.
A: This is a classic sign of pH mismatch or Column Degradation .
-
Diagnosis 1 (pH): If the pH drops below 9.0, the amine begins to protonate. The "shoulder" is the separation of the ionized vs. neutral species. Action: Remake buffer and verify pH meter calibration.
-
Diagnosis 2 (Void): High pH and temperature are harsh. If you are using a standard silica column (e.g., standard C18), you have likely dissolved the inlet, creating a void. Action: Replace with a Hybrid or HPH-shielded column immediately.
Troubleshooting Decision Tree
Figure 2: Systematic diagnosis for common Azithromycin HPLC anomalies.
Module 4: Comparative Data (Standard vs. Optimized)
The following table illustrates the efficiency gains when moving from a standard USP-style method to an optimized Core-Shell method.
| Parameter | Standard USP Method (L67) | Optimized Fast LC Method | Improvement |
| Column | Polymeric / Alumina (5 µm) | Poroshell HPH-C18 (2.7 µm) | Higher Efficiency |
| Dimensions | 250 x 4.6 mm | 100 x 4.6 mm | Shorter Path |
| Flow Rate | 0.8 - 1.0 mL/min | 1.5 - 2.0 mL/min | 2x Speed |
| Temperature | 40°C | 60°C | Faster Mass Transfer |
| Run Time | 35 - 45 Minutes | 6 - 8 Minutes | ~80% Reduction |
| Detection | ECD or UV 210 nm | UV 210 nm | Equivalent |
References
-
Waters Corporation. (2023). Analysis of Azithromycin on the Alliance iS HPLC System: System Performance under Challenging Method Conditions. Link
-
Agilent Technologies. (2016). Development of an UHPLC Method for Azithromycin Tablets Using ChromSword Auto Software and Agilent Poroshell HPH Columns. Link
- United States Pharmacopeia (USP).Monograph: Azithromycin. USP-NF Online. (Requires Subscription).
-
Suhagia, B. N., et al. (2017). A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin. MDPI. Link
-
Shodex. (2020). Analysis of Azithromycin According to USP Method (ODP-50 4E). Link
Sources
The Macrolide Stability Protocol: Addressing Retention Time Variability in Azithromycin Analysis
Introduction: The "Floating Peak" Phenomenon
Welcome to the Technical Support Center. If you are analyzing Azithromycin (AZM), you are likely dealing with a large, semi-synthetic macrolide (
The most common support ticket we receive regarding AZM involves retention time (RT) variability —peaks that drift throughout a sequence or shift between column lots. This guide moves beyond basic "check your pump" advice. We will dissect the physicochemical interactions driving this variability and provide self-validating protocols to stabilize your method.
Quick Diagnostic: What is your RT doing?
Before proceeding, use this logic flow to categorize your issue.
Figure 1: Diagnostic logic tree for categorizing retention time errors.
The Core Variables: Why Azithromycin Shifts
The pH/pKa Pivot Point
Azithromycin is a weak base. Its retention is governed by the ionization state of its amine groups.
-
The Danger Zone: Many methods operate near pH 6.0 - 8.0. Since AZM's first
is , small fluctuations in mobile phase pH (even ) cause a massive shift in the ratio of ionized (hydrophilic, faster elution) to neutral (hydrophobic, slower elution) molecules. -
The USP Challenge: The USP monograph for Organic Impurities often utilizes a high pH (pH 10.0 - 11.0) ammonium phosphate buffer to suppress ionization and improve peak shape on hybrid columns [1, 5]. At this pH, the molecule is neutral, maximizing retention. However, buffer absorption of atmospheric
can lower the pH over time, causing RT to drift earlier.
Thermodynamics and Mass Transfer
Macrolides are bulky molecules (
-
Temperature Sensitivity: A
change can shift RT by 1-2% due to viscosity changes and binding kinetics [2]. -
The Fix: "Room Temperature" is not a method parameter. You must use a column oven, ideally set between
(if column stable) to sharpen peaks and lock RT [4].
Technical Protocols & Solutions
Protocol A: The "Buffer-Lock" Preparation
Target Audience: Users observing gradual RT drift over 10+ hours.
The Issue: Evaporation of organic modifiers (Acetonitrile) or
The Solution:
-
Pre-mixed Mobile Phase (Isocratic): If possible, pre-mix aqueous and organic phases. This reduces errors from pump mixing valves.
-
High-pH Buffer Protection: If using pH > 9.0 (Ammonium/Phosphate), use a guard tube with soda lime on the solvent bottle cap to prevent carbonic acid formation.
-
Gravimetric Preparation: Do not rely on volume. Weigh your solvents.
| Parameter | Standard Practice (Risk) | High-Precision Protocol (Safe) |
| pH Adjustment | Adjusting with drops of acid/base until meter reads value. | Prepare by molar mass of salts (e.g., fixed ratio of Mono/Dibasic phosphate) to lock ionic strength. |
| Solvent Mixing | Measuring cylinders. | Gravimetric (Weight) : Weigh water and ACN. Volume varies with temp; mass does not. |
| Bottle Cap | Open or Parafilm with holes. | Safety Caps with air inlet valves/filters to prevent evaporation of ACN. |
Protocol B: Column Conditioning & Silanol Suppression
Target Audience: Users seeing tailing peaks and shifting RT on new columns.
The Mechanism:
Azithromycin's amine groups interact with residual silanols (
Figure 2: Competitive interaction mechanisms affecting Azithromycin retention.
Step-by-Step Conditioning:
-
Passivation: For new columns, flush with 50 column volumes of Mobile Phase to equilibrate the silanol population.
-
Sacrificial Injection: Inject a high-concentration standard (e.g., 1 mg/mL) before your suitability run. This saturates the most active silanol sites ("priming the column").
-
End-Capping: Ensure you are using a "double end-capped" or "hybrid" (e.g., Waters XBridge, Phenomenex Gemini) column designed for high pH stability [5].
Frequently Asked Questions (FAQ)
Q1: My retention time decreases slightly with every injection. Is my column dying?
-
Diagnosis: This is often Phase Collapse or Organic Evaporation .
-
Fix: If using a high aqueous phase (>95%), C18 chains can "collapse." However, for AZM, it is more likely that Acetonitrile is evaporating from your solvent bottle, making the mobile phase more aqueous (which usually increases retention in RP, but if you are running a gradient, the effective organic strength might be lagging).
-
Immediate Action: Cap your solvent bottles tightly. Check if your column temperature is drifting upwards (higher temp = lower RT).
Q2: The USP method requires pH 11, but my column manufacturer says max pH 8. What do I do?
-
Answer: You must use a column specifically engineered for high pH (Hybrid Silica or Polymer). Standard silica dissolves at pH > 8.0, leading to a "void" at the top of the column, splitting peaks, and shifting RT.
-
Recommendation: Look for columns labeled "XT", "Hybrid", or "Polymeric" [1].
Q3: Can I use UV detection at 210 nm? The baseline is noisy. [2]
-
Answer: Yes, but 210 nm is non-specific and detects organic modifiers.
-
Troubleshooting: Use "HPLC Grade" or "LC-MS Grade" solvents. Impurities in "Analytical Grade" salts/solvents absorb at 210 nm, causing baseline drift that mimics RT instability. Ensure your reference cell in the detector is set correctly to compensate for gradient drift.
References
-
Waters Corporation. (2023). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions.
-
DergiPark. (2002). Influence of Temperature and Mobile Phase Composition on Retention Properties of the Macrolide Antibiotics.[2][3]
-
United States Pharmacopeia (USP). USP Monograph: Azithromycin.[4][5][6][7][8][9] (Refer to current USP-NF for specific monograph details regarding "Organic Impurities" vs "Assay").
-
SCIEX. (2023). How does increasing column temperature affect LC methods?
-
Journal of Applied Pharmaceutical Science. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin.
Sources
- 1. Retention Time Variability in HPLC [m-pharmaguide.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. drugfuture.com [drugfuture.com]
- 5. antecscientific.com [antecscientific.com]
- 6. japsonline.com [japsonline.com]
- 7. scribd.com [scribd.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
Validation & Comparative
Executive Summary: The "Chromophore Challenge" in Macrolide Analysis
Topic: Comparison of Different Detectors for Azithromycin Impurity Analysis
Azithromycin (AZM), a broad-spectrum macrolide antibiotic, presents a distinct analytical challenge: it lacks a strong UV chromophore. The molecule's absorption maximum is near 200-210 nm, a region plagued by solvent cut-off noise and low specificity. While the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide validated HPLC-UV and LC-ECD (Electrochemical Detection) methods, modern drug development demands higher sensitivity and "universal" detection for non-chromophoric process impurities.
This guide objectively compares the four primary detection technologies—UV/PDA, ECD, CAD, and LC-MS —evaluating their suitability for trace impurity profiling, mass balance studies, and routine Quality Control (QC).
Technical Deep Dive: Detector Performance Analysis
UV-Vis / PDA (Photodiode Array)
-
Status: The Regulatory Baseline (USP/EP).
-
Performance:
-
Selectivity: Poor. At 210 nm, many solvents, buffer salts, and unrelated organic compounds absorb light, leading to baseline drift and potential false positives.
-
Sensitivity: Moderate to Low. The extinction coefficient (
) of Azithromycin is low. Detecting impurities at the 0.05% reporting threshold requires high concentrations or large injection volumes, which can overload the column. -
Response Factors: Highly variable.[4] Impurities with aromatic rings (if any introduced during synthesis) will have vastly different response factors than the macrolide backbone, making area-% calculations inaccurate without specific standards.
-
Electrochemical Detection (ECD / Amperometric)
-
Mechanism: Oxidation of the tertiary amine moiety on the macrolide ring at a specific voltage (typically +0.7 to +0.9 V vs. Ag/AgCl).
-
Status: The Sensitivity Specialist (USP "Azithromycin for Injection").
-
Performance:
-
Selectivity: High. Only electroactive species (amines) are detected; non-oxidizable matrix components are invisible.
-
Sensitivity: Excellent (LOD ~ 1-5 ng). It is often superior to UV for trace analysis.
-
Robustness: Low. Electrodes suffer from fouling (passivation) over time, requiring frequent polishing and pulse-cleaning cycles. Mobile phases must be rigorously deoxygenated.
-
Charged Aerosol Detection (CAD)
-
Mechanism: Nebulization of eluent
Drying to particles Charge transfer from ionized N gas Measurement of aggregate charge. -
Status: The Modern "Universal" Standard.
-
Performance:
-
Selectivity: Universal for non-volatiles. Detects AZM, all degradation products, and synthetic precursors regardless of chromophores.
-
Sensitivity: High (LOD < 10 ng). Superior to Refractive Index (RI) and Evaporative Light Scattering (ELSD).
-
Uniformity: Critical Advantage. CAD response is mass-dependent, not structure-dependent. This allows for accurate "mass balance" estimation of unknown impurities without needing individual reference standards for every peak.
-
LC-MS (Mass Spectrometry)
-
Mechanism: Ionization (ESI/APCI) and mass-to-charge (m/z) separation.
-
Status: The Characterization Gold Standard.
-
Performance:
-
Selectivity: Ultimate. Can distinguish co-eluting impurities based on mass.
-
Application: Essential for identifying impurity structures (e.g., Impurity B vs. Impurity E).
-
Limitation: Ion suppression can affect quantitation. Not typically used for routine release testing due to cost and complexity.
-
Comparative Data Analysis
The following table synthesizes performance metrics for Azithromycin impurity analysis.
| Feature | HPLC-UV (210 nm) | HPLC-ECD (Amperometric) | HPLC-CAD | LC-MS (ESI+) |
| Primary Detection Principle | Chromophore Abs. | Amine Oxidation | Particle Mass/Charge | Ion Mass-to-Charge |
| LOD (Approximate) | 0.5 µg/mL | 0.01 - 0.05 µg/mL | 0.05 - 0.1 µg/mL | < 0.001 µg/mL |
| Linearity (Dynamic Range) | High ( | Medium ( | Medium ( | High ( |
| Response Uniformity | Poor (Structure dependent) | Good (Amine dependent) | Excellent (Mass dependent) | Variable (Ionization efficiency) |
| Gradient Compatibility | Poor (Baseline drift) | Poor (Baseline shift) | Excellent (with Inverse Gradient) | Excellent |
| Suitability for Unknowns | Low | Medium | High | High (for ID) |
*Note: CAD linearity is often polynomial; however, modern linearization algorithms or log-log plots provide excellent fit.
Visualization: Detector Selection & Mechanism
Figure 1: Detector Response Mechanism & Selection Logic
Caption: Decision tree for selecting the optimal detector based on analytical goals (QC vs. R&D).
Recommended Experimental Protocol: HPLC-CAD with Inverse Gradient
While USP describes UV and ECD, HPLC-CAD is the scientifically superior choice for R&D impurity profiling due to its ability to quantify unknowns without specific reference standards.
Objective: Achieve uniform response for all impurities (A-P) to allow accurate % area normalization.
The "Inverse Gradient" Concept
CAD response depends on the % organic solvent reaching the nebulizer (transport efficiency). In a standard gradient, late-eluting peaks (high organic) respond differently than early peaks.
-
Solution: Use a secondary makeup pump to deliver the exact inverse of the analytical gradient post-column.
-
Result: The detector receives a constant solvent composition, ensuring identical response factors for all analytes.
Step-by-Step Methodology
Reagents:
-
Mobile Phase A: 20 mM Ammonium Formate (pH 8.0 adjusted with Ammonium Hydroxide). Note: High pH improves peak shape for macrolides.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Instrument Setup:
-
Column: C18, High pH stable (e.g., Waters XBridge C18 or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 10 µL.
Detector Settings (CAD):
-
Nebulizer Temp: 35°C.
-
Power Function: 1.0 (if using linearization) or default.
-
Data Collection: 10 Hz.
Gradient Profile (Analytical Pump):
| Time (min) | % A | % B |
|---|---|---|
| 0.0 | 60 | 40 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Inverse Gradient Profile (Makeup Pump - Post-Column Tee):
-
Delivers the opposite composition to ensure total flow to CAD is constant in solvent ratio.
-
Flow: Independent (e.g., 0.5 mL/min) or matched.
Workflow Visualization
Caption: Inverse gradient workflow to ensure uniform analyte response in CAD analysis.
References
-
United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[5] USP-NF. (Official compendial method utilizing HPLC-UV and HPLC-ECD).
-
Silva, A., et al. (2025).[6] "Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV." Journal of the Brazilian Chemical Society, 36(11).[6] (Demonstrates UV limitations and optimization strategies).
-
Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Application Note. (Comparative data on sensitivity and linearity).
-
Antec Scientific. "Azithromycin According to USP method." Application Note. (Details on Electrochemical Detection parameters).
-
Waters Corporation. "Analysis of Azithromycin on the Alliance iS HPLC System." Application Note. (Discusses baseline challenges with UV detection).
Sources
Comparative Study: Azithromycin vs. Erythromycin and Clarithromycin
Executive Summary & Structural Evolution
The macrolide class has evolved from the natural product Erythromycin (14-membered lactone ring) to semi-synthetic derivatives designed to overcome acid instability and poor bioavailability.
-
Erythromycin (Generation 1): Acid-labile, erratic bioavailability, short half-life.
-
Clarithromycin (Generation 2): Created by methylating the hydroxyl group at position 6 of the erythronolide ring. This substitution prevents internal ketalization (acid degradation), improving oral stability and potency against Gram-positives.
-
Azithromycin (Generation 2/Azalide): Created by inserting a nitrogen atom into the lactone ring, expanding it to 15 members. This structural change renders the molecule virtually immune to acid degradation, prevents CYP3A4 metabolite complex formation, and drastically alters pharmacokinetics (lysosomal trapping).
Pharmacological & Physicochemical Comparison
The following data synthesizes key pharmacokinetic (PK) parameters essential for experimental design and dosing simulations.
| Parameter | Erythromycin | Clarithromycin | Azithromycin |
| Chemical Class | 14-membered Macrolide | 14-membered Macrolide | 15-membered Azalide |
| Acid Stability | Poor (Requires enteric coating) | High (6-O-methyl protection) | Very High (Ring expansion) |
| Oral Bioavailability | ~25% (Variable) | ~55% | ~37% |
| Serum Half-Life ( | 1.5 – 3.0 hours | 3.0 – 7.0 hours | 40 – 68 hours |
| Tissue Half-Life | Short | Moderate | Long (~2–4 days) |
| Intracellular Accumulation | Low to Moderate | Moderate | Massive (Lysosomal Trapping) |
| CYP3A4 Inhibition | Strong (Irreversible) | Moderate/Strong | Negligible |
| Metabolism | Extensive Hepatic | Hepatic (Active 14-OH metabolite) | Minimal (Biliary excretion) |
Antimicrobial Performance: In Vitro MIC Profiles
For researchers selecting a control antibiotic, understanding the potency shift is critical. Clarithromycin is generally more potent against Gram-positives, while Azithromycin excels against Gram-negatives like H. influenzae.[1]
Table 2: Comparative MIC
| Pathogen | Erythromycin | Clarithromycin | Azithromycin | Notes |
| Strep.[2][3][4] pneumoniae | 0.06 – 0.25 | 0.03 – 0.12 | 0.12 – 0.5 | Azithromycin is 2-4x less potent than Erythro against G+ cocci. |
| Haemophilus influenzae | 4.0 – 8.0 | 4.0 – 16.0 | 0.5 – 1.0 | Azithromycin is the drug of choice for H. influenzae. |
| Legionella pneumophila | 0.25 – 0.5 | 0.015 – 0.06 | 0.06 – 0.25 | Both newer macrolides are superior to Erythro. |
| Chlamydia pneumoniae | 0.06 | 0.008 | 0.125 | Clarithromycin shows highest intrinsic potency. |
Technical Insight: While Clarithromycin appears less active against H. influenzae in vitro (MIC ~8
g/mL), its 14-hydroxy metabolite is highly active (MIC ~2g/mL) and acts synergistically with the parent drug.[3] In vivo efficacy often exceeds in vitro predictions.
Experimental Protocols
Protocol A: Intracellular Accumulation Assay (PMNs)
Objective: To quantify the massive accumulation of Azithromycin in Polymorphonuclear Neutrophils (PMNs) compared to Erythromycin.[5] This assay validates the "Trojan Horse" delivery mechanism of Azithromycin.
Materials:
-
Fresh human whole blood (heparinized).
-
Radiolabeled antibiotics: [
C]-Azithromycin and [ C]-Erythromycin (Specific activity > 50 mCi/mmol). -
Isolation Media: Dextran 500, Ficoll-Paque.
-
Silicone Oil (Density 1.029 g/mL) for rapid termination.
Workflow:
-
PMN Isolation: Sediment erythrocytes using 3% Dextran (45 min, RT). Layer supernatant over Ficoll-Paque and centrifuge (400
g, 30 min). Lyse residual RBCs with hypotonic saline. Resuspend PMNs to cells/mL in RPMI-1640 + 10% FBS. -
Incubation: Aliquot PMNs into microcentrifuge tubes. Add antibiotic (final conc. 10
g/mL, spiked with 0.05 Ci [ C]-drug). Incubate at 37°C for defined timepoints (5, 15, 30, 60, 120 min).-
Control: Incubate parallel samples at 4°C (metabolic inhibition control).
-
-
Termination (Oil Spin Method):
-
Lysis & Counting:
-
Cut the tube tip (containing the cell pellet) into a scintillation vial.
-
Lyse cells with 0.5 mL 1M KOH or 0.1% Triton X-100.
-
Add scintillation cocktail and count (CPM).
-
-
Calculation: Calculate the Cellular to Extracellular concentration ratio (C/E).
-
Expected Result: Azithromycin C/E ratio > 300 (non-saturable). Erythromycin C/E ratio < 20 (saturable).
-
Protocol B: Broth Microdilution for MIC (CLSI Standard)
Objective: To determine the precise inhibitory potency against S. pneumoniae.
Critical Nuances for Macrolides:
-
pH Adjustment: Macrolide activity decreases significantly as pH drops. Ensure Mueller-Hinton Broth (MHB) is buffered to pH 7.2–7.4 . A shift to pH 6.8 can increase MIC by 4-8 fold.
-
CO
Incubation: For S. pneumoniae, incubate in 5% CO . Note that CO can acidify unbuffered media; use HEPES-buffered media if precision is critical.
Mechanism of Action & Immunomodulation[10][11]
Antimicrobial Mechanism
All three drugs bind reversibly to the 23S rRNA of the 50S ribosomal subunit . They block the polypeptide exit tunnel, inhibiting translocation of the nascent peptide chain (bacteriostatic).
Immunomodulatory Divergence
Beyond antibiosis, these drugs modulate the host immune response, but via different pathways:[10]
-
Azithromycin: Accumulates in lysosomal membranes. It inhibits IL-1
and increases IL-10 (anti-inflammatory) production. It induces a "tolerance" phenotype in macrophages. -
Clarithromycin: Inhibits Kv1.3 potassium channels in T-cells, suppressing IL-2 production and T-cell proliferation.
-
Erythromycin: Inhibits neutrophil chemotaxis and reduces mucus hypersecretion (used in Diffuse Panbronchiolitis).
Visualization of Data & Pathways
Diagram 1: Intracellular Accumulation Workflow
This diagram illustrates the critical separation step in Protocol A, essential for accurate PK measurement.
Caption: Workflow for determining intracellular antibiotic accumulation using the Silicone Oil Spin method.[9]
Diagram 2: Comparative Mechanism & Safety Profile
Visualizing the structural impact on CYP450 interaction.
Caption: Structural basis for the safety difference: 15-membered rings do not form the inhibitory nitrosoalkane complex.
References
-
Zuckerman, J. M., et al. (2011). "Macrolide Antibiotic Pathway, Pharmacokinetics/Pharmacodynamics."[11] ClinPGx. Link
-
Rodvold, K. A., et al. (2011). "Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin." Clinical Pharmacokinetics. Link
-
Gladue, R. P., et al. (1989). "In vitro and in vivo uptake of azithromycin (CP-62,993) by phagocytic cells: possible mechanism of delivery and release at sites of infection." Antimicrobial Agents and Chemotherapy.[1][3][9][12][13][14] Link
-
Westphal, J. F. (2000). "Macrolide-induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin."[2] British Journal of Clinical Pharmacology. Link
-
Bosnar, M., et al. (2005). "Cellular Uptake and Efflux of Azithromycin, Erythromycin, Clarithromycin, Telithromycin, and Cethromycin." Antimicrobial Agents and Chemotherapy.[1][3][9][12][13][14] Link
-
Tamaoki, J., et al. (2010). "Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications." Clinical Microbiology Reviews. Link
Sources
- 1. ClinPGx [clinpgx.org]
- 2. cmaj.ca [cmaj.ca]
- 3. pedworld.ch [pedworld.ch]
- 4. Azithromycin and clarithromycin: overview and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ClinPGx [clinpgx.org]
- 12. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes. [epistemonikos.org]
- 13. dovepress.com [dovepress.com]
- 14. journals.asm.org [journals.asm.org]
Safety Operating Guide
Senior Scientist’s Guide: Disposal of 3'-N-Didesmethyl-3'-N-tosyl Azithromycin
[1][2]
Executive Summary & Scientific Rationale
As researchers in pharmaceutical development, we often handle specific intermediates that do not appear on standard "P-list" or "U-list" waste manifests. 3'-N-Didesmethyl-3'-N-tosyl azithromycin (often identified as Azithromycin Impurity Q) is one such compound.[1][2] It is a synthetic intermediate where the dimethylamine group of the desosamine sugar is modified with a p-toluenesulfonyl (tosyl) group.[1][2]
Why Proper Disposal Matters:
-
Antimicrobial Resistance (AMR): Like its parent compound, macrolide intermediates can exert selective pressure on environmental bacteria if leached into soil or water, driving AMR.
-
Aquatic Toxicity: Macrolides are classified as very toxic to aquatic life (H400/H410).[2][3] The tosyl moiety adds lipophilicity, potentially altering bioaccumulation profiles.
-
Sensitization Risk: The sulfonamide linkage implies a potential for skin and respiratory sensitization, necessitating strict containment during disposal to protect EHS personnel.
Core Directive: This compound must be incinerated . Under no circumstances should it be sewered or disposed of in general trash.
Hazard Identification & Waste Classification
Before disposal, you must characterize the waste stream. While this specific impurity is not explicitly RCRA-listed, best practice in drug development dictates treating it as Non-RCRA Regulated Hazardous Waste (unless mixed with solvents that trigger RCRA characteristics).[1][2]
Table 1: Physicochemical & Hazard Profile
| Property | Description | Operational Implication |
| Chemical Nature | Macrolide derivative with sulfonamide linkage | Potential sensitizer; strictly avoid dust generation.[1][2][3][4] |
| Physical State | White to off-white powder | High risk of aerosolization during transfer.[1][2] |
| Aquatic Toxicity | High (Estimated based on Macrolide core) | Zero-discharge policy. No sink disposal.[1][2] |
| Reactivity | Stable Solid (Sulfonamide is stable) | Compatible with standard solid waste streams (unlike Tosyl Chloride).[1][2] |
| Disposal Code | Non-RCRA / Pharm Waste (e.g., code 261 in some systems) | Must be routed for High-Temperature Incineration . |
Operational Protocol: Spill Management
Accidental release of powder is the highest risk point for exposure. Follow this logic-driven response plan.
DOT Diagram 1: Spill Response Logic
Caption: Decision matrix for immediate spill containment and cleanup of macrolide intermediates.
[1][2] Technical Note on Decontamination: Do not use bleach (sodium hypochlorite) immediately on bulk powder.[1][2] While bleach oxidizes macrolides, mixing it with concentrated organic amines/sulfonamides can theoretically generate chloramines or heat. Physical removal (wiping) followed by soap/water cleaning is safer.[1][2] Use ethanol only after the bulk is removed to avoid spreading the compound in solution.
Disposal Workflow: Cradle-to-Grave
This workflow ensures the compound is tracked from the bench to its final destruction.
Step-by-Step Procedure
-
Segregation at Source:
-
Containerization:
-
Labeling (The "Self-Validating" Step):
-
Storage:
-
Store in a cool, dry area away from direct sunlight.[4]
-
Secondary containment is required for liquid waste streams.
-
DOT Diagram 2: Disposal Decision Tree
Caption: Operational workflow for segregating and processing Azithromycin impurity waste streams.
[1][2]
Regulatory Compliance & Verification
To ensure your process is "self-validating" (Trustworthiness), you must perform a final check before the waste leaves your control.[1][2]
-
RCRA Status: This compound is not P-listed or U-listed.[1][2] However, under 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals), it is best managed as "Non-Creditable Hazardous Waste Pharmaceutical" to ensure incineration.[2]
-
Verification Protocol:
-
Check the waste manifest. Does it explicitly state "Incineration" ?
-
If the manifest says "Landfill" or "Fuel Blending," STOP . This compound is not suitable for fuel blending due to the sulfur/nitrogen content (NOx/SOx emissions) and biological activity. It requires dedicated hazardous waste incineration.
-
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 139025245, 3'-N-Didesmethyl-3'-N-tosyl azithromycin. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2019).[2][7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[7] Retrieved from [Link][1][2][8]
-
European Directorate for the Quality of Medicines (EDQM). (2024). Azithromycin Impurity Q. European Pharmacopoeia Reference Standards. Retrieved from [Link](Note: Search for Impurity Q / Azithromycin)[1][2]
-
World Health Organization (WHO). (2017).[2] Guidelines on the management of waste from the health-care activities. Retrieved from [Link][1][2]
Sources
- 1. 3'-N-Didesmethyl-3'-N-tosyl azithromycin | C44H75N3O15S | CID 139025245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pccarx.com [pccarx.com]
- 5. 3’-N-Didesmethyl-3’-N-tosyl Azithromycin [lgcstandards.com]
- 6. 3'-N-DIDESMETHYL-3'-N-TOSYL AZITHROMYCIN [drugs.ncats.io]
- 7. epa.gov [epa.gov]
- 8. fennemorelaw.com [fennemorelaw.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
